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G-quadruplex ligand 1

Cat. No.: B12372549
M. Wt: 690.9 g/mol
InChI Key: XGJSGIHGLHNDEI-UHFFFAOYSA-N
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Description

Overview of G-quadruplex (G4) Structures in Genomics and Transcriptomics

G4 structures are prevalent in key regulatory regions of the genome and transcriptome, where they influence a multitude of cellular functions. tandfonline.comnih.govoup.com Computational analyses have predicted the existence of hundreds of thousands of potential G4-forming sequences in the human genome. nih.govmdpi.com

The ends of linear chromosomes, known as telomeres, consist of repetitive G-rich sequences (TTAGGG in humans). nih.govpnas.org These sequences can fold into G4 structures, which are thought to play a role in telomere capping and protection. nih.govresearchgate.net The formation of G4 structures at the 3' single-stranded overhang of telomeres can inhibit the activity of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells. pnas.orgnih.gov This inhibition occurs because telomerase requires an unfolded single-stranded DNA template for its function. nih.gov Stabilization of these telomeric G4s is a key strategy in the development of anti-cancer therapies. oup.comnih.gov Furthermore, G4s are implicated in the alternative lengthening of telomeres (ALT) pathway, a telomerase-independent mechanism active in 10-15% of cancers. oup.com

A significant number of human gene promoters, estimated to be over 40%, contain sequences with the potential to form G4 structures. nih.gov These promoter G4s are often found near transcription start sites and are associated with the regulation of gene expression. nih.govbiorxiv.org The formation of G4s in promoter regions can act as a regulatory switch, either repressing or, in some cases, activating transcription. mdpi.com This regulation can occur by physically obstructing the binding of transcription factors or the progression of RNA polymerase. frontiersin.org Many well-known oncogenes, such as MYC, KRAS, and BCL-2, have G4-forming sequences in their promoter regions, making these structures attractive targets for cancer therapy. uzh.chmdpi.comwjgnet.com The stabilization of these G4s can lead to the downregulation of oncogene expression. mdpi.com

G4 structures are also found in the untranslated regions (UTRs) of messenger RNAs (mRNAs), where they can influence post-transcriptional gene regulation. tandfonline.com In the 5'-UTR, G4s can inhibit translation by impeding the scanning process of the ribosome. tandfonline.com In the 3'-UTR, G4s have been shown to affect mRNA stability, polyadenylation, and the binding of microRNAs. tandfonline.comoup.com For instance, G4 structures in the 3'-UTRs of genes like LRP5 and FXR1 can enhance the efficiency of alternative polyadenylation, resulting in shorter mRNA transcripts. oup.com

Furthermore, G4s located within introns and near splice sites can regulate alternative splicing, a process that allows a single gene to produce multiple protein variants. nih.govbiorxiv.org The formation of a G4 structure can either promote or inhibit the inclusion of an exon by modulating the binding of splicing factors like hnRNPF. nih.govbiorxiv.org This has been observed in the pre-mRNA of genes such as TP53 and hTERT. tandfonline.comoup.com

G-quadruplex forming sequences are also present in the genomes of numerous viruses, including human pathogens like herpes viruses, hepatitis viruses, and human immunodeficiency virus (HIV). plos.orgnih.govmdpi.com These viral G4s are often found in regulatory regions and are implicated in controlling critical stages of the viral life cycle, such as replication, transcription, and virion production. nih.govnih.gov For example, in HIV-1, G4s in the long terminal repeat (LTR) promoter region can regulate viral transcription. plos.org The conservation of these G4 sequences across different viral strains suggests they play a vital role in viral biology and pathogenesis. plos.org Consequently, targeting these viral G4 structures with specific ligands represents a promising antiviral strategy. nih.govmdpi.com

Rationale for G-quadruplexes as Therapeutic Targets

The discovery of G4 structures in critical cellular and viral processes has established them as a novel class of therapeutic targets. tandfonline.comd-nb.info The structural differences between G4-DNA and the canonical B-form duplex DNA allow for the design of small molecules that can selectively bind to and stabilize G4s. nih.gov

G-quadruplexes are particularly attractive targets in oncology due to their significant roles in cancer cell biology. uzh.chnih.gov Their presence in telomeres and the promoter regions of numerous oncogenes provides a dual mechanism for anticancer activity. d-nb.infonih.gov

Inhibition of Telomerase: As mentioned, over 85% of cancer cells rely on telomerase to maintain telomere length and achieve cellular immortality. nih.gov By stabilizing the G4 structures at telomere ends, small molecule ligands can block telomerase access, leading to telomere shortening, senescence, and ultimately, cancer cell death. nih.gov

Downregulation of Oncogene Expression: Many key oncogenes that drive tumor growth and progression, such as c-MYC, KRAS, and BCL-2, are regulated by G4s in their promoter regions. mdpi.comwjgnet.com Ligands that stabilize these G4s can suppress the transcription of these oncogenes, thereby inhibiting tumor growth. mdpi.com

Induction of Genomic Instability: While G4s can act as regulatory elements, their formation can also be a source of genomic instability, leading to mutations, deletions, and chromosome translocations, which are hallmarks of cancer. nih.govoup.com Paradoxically, the stabilization of G4s by ligands can exacerbate this instability in cancer cells, which often have compromised DNA repair pathways, leading to selective cell killing. wjgnet.comoup.com

The correlation between G4 formation and increased intratumor heterogeneity in cancers like breast cancer suggests that G4 structures could also serve as biomarkers for cancer stratification and the development of personalized therapies. d-nb.infonih.gov Several G4-targeting compounds have shown promising anticancer activity in preclinical models, and some have advanced to clinical trials. uzh.ch

Emerging Targets in Non-Cancer Diseases

While much of the initial research on G-quadruplexes centered on their role in cancer, their significance as therapeutic targets is expanding to other diseases, including viral infections and autoimmune disorders.

Viral Infections: The genomes of several viruses, including Herpes Simplex Virus (HSV), Epstein-Barr Virus (EBV), and the virus responsible for COVID-19 (SARS-CoV-2), contain sequences with the potential to form G-quadruplexes. medchemexpress.cominvivochem.cn These viral G4s are often located in essential regulatory regions of the viral genome, playing roles in viral replication, transcription, and the production of viral particles. chemondis.com Targeting these unique viral G4 structures with specific ligands presents a promising antiviral strategy. medchemexpress.cominvivochem.cn The stabilization of these structures can disrupt the viral life cycle, offering a novel approach to antiviral therapy that could be less susceptible to the rapid mutation rates often seen in viruses. medchemexpress.com

Autoimmune Diseases: The link between G-quadruplexes and autoimmune diseases is an emerging area of investigation. G-quadruplexes are involved in regulating the expression of genes associated with inflammatory responses. For instance, the formation of G-quadruplexes can trigger an inflammatory feedback loop by upregulating inflammatory cytokines. There is also evidence suggesting that G-quadruplexes in the promoter of genes like TPMT, which is involved in the metabolism of drugs used to treat autoimmune diseases, could play a regulatory role. Furthermore, certain proteins implicated in autoimmune conditions, such as HMGB1, can be targeted by G-quadruplex-forming aptamers, highlighting another potential therapeutic avenue.

Overview of G-quadruplex Ligands in Academic Research

The discovery that G-quadruplexes are involved in critical biological processes has spurred the development of small molecules that can bind to and modulate their function. These molecules, known as G-quadruplex ligands, are at the forefront of a novel therapeutic strategy.

Definition and Functional Classification of G-quadruplex Ligands

A G-quadruplex ligand is a molecule that selectively binds to G-quadruplex structures over other nucleic acid conformations, such as the canonical double-stranded DNA. These ligands are typically characterized by a planar aromatic core that can stack on the external G-tetrads and positively charged side chains that interact with the negatively charged grooves of the G-quadruplex.

Functionally, G-quadruplex ligands can be broadly classified into two main categories:

Stabilizers: The majority of G-quadruplex ligands are designed to stabilize the G4 structure. By binding to the G-quadruplex, these ligands increase its thermodynamic stability, effectively locking it in place. In the context of an oncogene promoter, this stabilization can act as a roadblock for the transcriptional machinery, leading to the downregulation of the oncogene's expression. nih.gov Similarly, stabilizing telomeric G-quadruplexes can inhibit the enzyme telomerase.

Disruptors: A less common but functionally distinct class of ligands are those that disrupt or unfold a pre-formed G-quadruplex structure. cam.ac.uk These molecules can intervene in the dynamic equilibrium of G4 formation and resolution, potentially leading to an opposite biological outcome compared to stabilizers, such as the enhancement of gene expression. cam.ac.uk

Historical Context of G-quadruplex Ligand Discovery

The field of G-quadruplex ligands emerged from early observations of the self-assembly of guanine (B1146940) derivatives in the 1960s. oup.com However, it was the discovery in the late 1980s that telomeric DNA could form these structures that ignited therapeutic interest. nih.gov A pivotal moment came in 1997 with the report that a 2,6-diamidoanthraquinone derivative could inhibit telomerase activity by stabilizing telomeric G-quadruplexes. This finding provided the first proof-of-concept that small molecules could target G-quadruplexes for a therapeutic effect.

The subsequent discovery in 2002 that a G-quadruplex in the promoter of the c-MYC oncogene could be stabilized by a ligand to suppress its transcription marked another significant milestone. nih.gov This expanded the focus from telomeres to gene promoters as viable targets. Since then, the field has grown exponentially, with the discovery and development of numerous classes of G-quadruplex ligands, including acridines, porphyrins, and fluoroquinolones, among others. medchemexpress.com

Introduction of G-quadruplex Ligand 1 within the Field

In 2009, a study by Waller et al. introduced a triarylpyridine derivative that exhibited an unconventional mechanism of action, challenging the prevailing paradigm of G-quadruplex stabilization. cam.ac.ukmedchemexpress.com This compound, cataloged by some chemical suppliers as "this compound," was found to disrupt the structure of G-quadruplexes in the promoter region of the proto-oncogene c-kit. cam.ac.ukmedchemexpress.com

Unlike the majority of G-quadruplex ligands that aim to downregulate gene expression by stabilizing G4 structures, this triarylpyridine derivative was shown to increase the expression of the c-kit gene in a human cell line. cam.ac.uk This finding was significant as it demonstrated that small molecules could modulate gene expression in either direction depending on their specific mode of interaction with the G-quadruplex. The research provided further evidence for the functional role of G-quadruplex forming motifs in the regulation of transcription. cam.ac.uk

Below is a table summarizing the key properties of this unique G-quadruplex ligand.

PropertyDescriptionSource
Chemical Class Triarylpyridine derivative cam.ac.uk
Catalog Name This compound medchemexpress.com
CAS Number 1023617-96-0 medchemexpress.com
Molecular Formula C40H50N8O3 medchemexpress.com
Mechanism of Action Disrupts G-quadruplex DNA structure cam.ac.uk
Observed Biological Effect Enhances gene expression (e.g., c-kit) cam.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N8O3 B12372549 G-quadruplex ligand 1

Properties

Molecular Formula

C40H50N8O3

Molecular Weight

690.9 g/mol

IUPAC Name

N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)-2-pyridinyl]-2-pyridinyl]-3-pyridinyl]-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50)

InChI Key

XGJSGIHGLHNDEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6

Origin of Product

United States

Molecular and Biophysical Characterization of G Quadruplex Ligand 1 Interactions with Nucleic Acids

Binding Affinity and Stoichiometry Studies

The effectiveness of a G-quadruplex ligand is fundamentally determined by its binding affinity and the stoichiometry of the complex it forms with the G4 structure. These parameters provide insights into the strength and nature of the interaction.

The binding affinity of a ligand to its target is quantified by the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd value signifies a stronger binding interaction. For G-quadruplex ligands, these constants are crucial for assessing their potential to stabilize G4 structures.

Fluorescence-based titration experiments have been employed to determine the binding affinity of G-quadruplex ligand 1. For instance, studies with the human telomeric DNA G-quadruplex revealed a micromolar affinity, with an association constant (Ka) of 0.51 × 10⁶ M⁻¹ researchgate.net. The dissociation constant (Kd) for many G-quadruplex/ligand complexes is typically found to be lower than 10⁻⁶ M nih.gov. For example, a pyridine-oxazole derivative, TOxaPy, exhibited a Kd of 2×10⁻⁷ M⁻¹ with telomeric G4s in the presence of sodium ions nih.gov. Similarly, affinity-selected bicyclic peptides have shown Kd values in the micromolar to nanomolar range for c-kit-1 G4 DNA, with b-G4pep1 having a Kd of 13 μM and the optimized b-G4pep3 showing a much stronger affinity with a Kd of 630 nM acs.org.

Table 1: Binding Constants of Various G-quadruplex Ligands

Ligand G-quadruplex Target Method Binding Constant Citation
This compound Human telomeric DNA Fluorescence Titration Ka = 0.51 × 10⁶ M⁻¹ researchgate.net
TOxaPy Telomeric G4 (in Na⁺) Not Specified Kd = 2×10⁻⁷ M⁻¹ nih.gov
b-G4pep1 c-kit-1 G4 DNA Fluorescence Quenching Kd = 13 μM acs.org
b-G4pep3 c-kit-1 G4 DNA Fluorescence Quenching Kd = 630 nM acs.org
Thioflavin T (ThT) 22AG G4 DNA Fluorescence Displacement Kd = 7.0 μM rsc.org
Berberine (B55584) G-quadruplex DNA Funnel-Metadynamics ΔG_b_⁰ = -10.3 ± 0.5 kcal/mol pnas.org

A variety of stoichiometries have been observed for different G-quadruplex ligands. A fluorescence-based Job's plot analysis for this compound interacting with the human telomeric DNA G-quadruplex indicated a 1:1 binding stoichiometry researchgate.net. This 1:1 ratio is a common finding for many G-quadruplex ligands csic.esfrontiersin.org. For example, crystallographic analyses of certain naphthalene (B1677914) diimide-telomere complexes showed a 1:1 complex formation oup.com. Similarly, isothermal titration calorimetry (ITC) studies of amidoanthracene-9,10-diones with human telomeric G-quadruplex also revealed a 1:1 stoichiometry researchgate.net.

However, other stoichiometries have also been reported. For instance, molecular dynamics studies have suggested a 3:1 binding stoichiometry for an indolyl-quinolinium based ligand with c-MYC G4 DNA rsc.org. In the absence of potassium ions, the macrocyclic complex TMPyP4 has been shown to associate with G4-wires in a 1:2 stoichiometry iftmuniversity.ac.in. In the presence of potassium, the stoichiometry of TMPyP4 with different G-quadruplexes can vary, with ratios of 1:1, 2:1, and 3:1 being observed iftmuniversity.ac.in. Furthermore, a 2:1 ligand-to-G4 complex has been identified for quindoline (B1213401) i with MYC-G4 engineering.org.cn.

Table 2: Stoichiometry of G-quadruplex Ligand:G-quadruplex Complexes

Ligand G-quadruplex Target Method Stoichiometry (Ligand:G4) Citation
This compound Human telomeric DNA Job's Plot 1:1 researchgate.net
Crystal Violet c-kit and SMARCA4 G4s Multiple Techniques 1:1 csic.es
Neomycin d(TG₄T) quadruplex Isothermal Titration Calorimetry 1:1 frontiersin.org
Indolyl-quinolinium ligand c-MYC G4 DNA Molecular Dynamics 3:1 rsc.org
TMPyP4 (without K⁺) G4-wires Not Specified 1:2 iftmuniversity.ac.in
TMPyP4 (with K⁺) d(G₂T₂G₂TGTG₂T₂G₂) Not Specified 1:1 iftmuniversity.ac.in
TMPyP4 (with K⁺) d[AG₃(T₂AG₃)₃] Not Specified 2:1 iftmuniversity.ac.in
TMPyP4 (with K⁺) d(T₄G₄)₄ Not Specified 3:1 iftmuniversity.ac.in
Quindoline i MYC-G4 NMR Titration 2:1 engineering.org.cn

Characterization of this compound Binding Modes

The interaction between a ligand and a G-quadruplex can occur through several distinct binding modes. These modes are not mutually exclusive, and a single ligand may exhibit a combination of interactions. The primary binding modes include end-stacking, groove binding, and intercalation.

End-stacking is a prevalent binding mode where the planar aromatic core of the ligand interacts with the external G-tetrads of the G-quadruplex through π-π stacking interactions nih.gov. This mode of binding is often favored due to the large, flat surface provided by the G-tetrads mdpi.com. The 5'-end G-tetrad is often considered more accessible for stacking interactions rsc.org.

Metadynamics simulations have revealed that this compound can bind to the 3' end of the G-quadruplex [d(TGGGGT)]₄ through end-stacking oup.com. This interaction contributes to a dual binding mode for this ligand oup.com. Many G4-binding molecules interact with G-quadruplexes via quasi-external stacking on the face of an external G-quartet oup.com. For example, experiments with peroxidase-mimicking DNAzymes suggest that the primary interaction between certain BODIPY ligands and parallel G-quadruplexes occurs via end-stacking rsc.org. Similarly, the binding of the ligand L2H to a human telomeric-G4 involves stacking on the 5′-end outer G-tetrad engineering.org.cn. The binding of pyridostatin (B1662821) to G-quadruplexes is also thought to involve π–π interactions with an exposed planar G-quartet mdpi.com.

Molecular docking studies have indicated that this compound can interact with the grooves of the quadruplex researchgate.net. Metadynamics simulations further support this, showing that this compound can bind to the groove of the [d(TGGGGT)]₄ G-quadruplex structure oup.com. This groove binding represents one of the two lowest free-energy binding modes for this ligand oup.com. The side chains of some ligands are known to be positioned in the G4 grooves oup.com. For instance, the cationic side chains of anthrafurandione derivatives are proposed to bind to the grooves and loops of the 5′UTR KRAS G4 via electrostatic interactions nih.gov.

Intercalation involves the insertion of a ligand between the G-tetrads of the G-quadruplex. This mode of binding is generally considered to be energetically costly due to the stability and rigidity of the G4 structure mdpi.com. However, some ligands have been reported to intercalate or exhibit mixed binding modes that combine features of end-stacking, groove binding, and intercalation.

Metadynamics simulations have revealed a peculiar "hopping" binding mechanism for this compound, where it can move between binding to the groove and the 3' end of the G-quadruplex oup.com. This demonstrates a dual or mixed binding mode oup.com. While true intercalation is considered difficult, some ligands can induce structural perturbations that may resemble intercalation mdpi.comchemrxiv.org. For example, the binding of the ligand 1o appears to disrupt the native G4 structure, potentially through a partial intercalation that is compensated by other favorable interactions chemrxiv.org. Some platinum(II) complexes containing a planar aromatic ligand can interact with G-quadruplexes through a dual noncovalent/covalent binding mode rsc.org. Additionally, some of the most effective G4-DNA ligands are thought to possess a combination of end-stacking and groove/loop binding features mdpi.com.

Computational Predictions of Binding Poses (e.g., molecular docking, metadynamics simulations for Ligand 1)

Computational methods, including molecular docking and advanced simulation techniques like metadynamics, have become invaluable for predicting how G-quadruplex (G4) ligands, such as Ligand 1, interact with their nucleic acid targets at an atomic level. mdpi.comnih.govacs.org These approaches provide insights into the most likely binding modes, interaction energies, and the dynamic nature of the ligand-quadruplex complex. nih.govoup.compnas.orgnih.gov

Molecular docking studies are frequently employed as a first step to predict the binding poses of ligands. acs.orgnih.gov For instance, the docking of a carbamide compound, identified as a c-myc G-quadruplex stabilizer, revealed that the molecule interacts extensively with the groove regions of the G-quadruplex, specifically contacting the T14–G15 loop and the external groove of G11–G13. plos.org The predicted binding energy for this interaction was -47.66 kcal/mol. plos.org Similarly, docking studies of an iridium(III) complex (referred to as 1 ) with a G-quadruplex suggested that the lowest energy pose involves pi-stacking at the 5' G-tetrad. acs.org However, the accuracy of these predictions can be limited by the scoring functions used in the docking programs, highlighting the need for caution and experimental validation. nih.gov

To overcome the limitations of static docking, more sophisticated methods like metadynamics simulations are used. nih.govoup.com Metadynamics simulations on a ligand referred to as 1 binding to the G-quadruplex [d(TGGGGT)]4 revealed a dynamic "hopping" binding mechanism. oup.com In this process, the ligand transitions between binding to the groove and the 3' end of the G-quadruplex. oup.com This unbiased simulation method, which explores all available binding sites, successfully rationalized previously unexplained experimental NMR data, such as the involvement of the T6 residue in the 3'-end binding mode. oup.com Funnel-metadynamics (FM), another advanced technique, has been used to elucidate the binding mechanism of the alkaloid berberine to the human telomeric G4, identifying two distinct low-energy binding modes and preparatory pre-binding sites. pnas.orgnih.govpnas.org These simulations can provide a detailed free-energy landscape of the binding process, offering a more complete picture than static models. oup.compnas.org

Kinetic and Thermodynamic Aspects of this compound Binding

Understanding the kinetics (the rates of binding and dissociation) and thermodynamics (the energetic driving forces) of ligand-quadruplex interactions is fundamental to rational drug design. acs.orgnih.govrsc.orgresearchgate.net These parameters provide a complete picture of why and how a ligand binds to its target. nih.govresearchgate.net

The binding of a ligand to a G-quadruplex is a dynamic process characterized by an association rate constant (kon or k+) and a dissociation rate constant (koff or k-). These kinetic parameters determine the affinity and residence time of the ligand on its target. Fluorescence correlation spectroscopy (FCS) has been used to measure these rates at the single-molecule level. researchgate.netnih.govacs.org For the ligand Cresyl Violet, studies revealed that its stronger binding to a (3+1) hybrid G4 structure compared to an antiparallel one is primarily controlled by a slower dissociation rate (k-), rather than a faster association rate (k+). researchgate.netnih.gov

Surface plasmon resonance (SPR) is another powerful technique for determining binding kinetics. rsc.orgacs.org An SPR study of N-methyl mesoporphyrin IX (NMM) interacting with different G4 topologies found that association was faster with parallel structures (kon ~105 M−1s−1) compared to hybrid structures (kon ~104 M−1s−1). rsc.org Conversely, dissociation was faster from the hybrid systems. rsc.org This suggests that the loops present in hybrid topologies may hinder the initial stacking interaction, affecting both association and dissociation rates. rsc.org

Table 2: Kinetic Parameters of Ligand Binding to G-quadruplex DNA

LigandG4 Topologykon (M-1s-1)koff (s-1)MethodReference
N-methyl mesoporphyrin IXParallel1050.04 - 0.08SPR rsc.org
N-methyl mesoporphyrin IXHybrid1040.24 - 0.28SPR rsc.org
BRACO19c-kit1 (Parallel)1.1 x 1070.05FCS acs.org
BRACO19c-kit2 (Parallel)1.3 x 1070.04FCS acs.org
TMPyP4c-kit1 (Parallel)1.4 x 1070.08FCS acs.org
TMPyP4c-kit2 (Parallel)1.7 x 1070.06FCS acs.org

The thermodynamics of binding are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Isothermal titration calorimetry (ITC) is a primary method for directly measuring these parameters. researchgate.netacs.orgresearchgate.net The binding of an indoloquinoline derivative to the c-MYC G-quadruplex was found to be primarily enthalpy-driven (favorable ΔH), but also supported by a favorable entropy term (TΔS). acs.org Similarly, the binding of the ligand 360A to two different sites on a human telomeric G-quadruplex was also shown to be enthalpy-driven. mdpi.com

In some cases, binding can be primarily entropy-driven. acs.orgnih.gov The dissection of these energetic components is crucial; for example, a favorable enthalpic contribution often reflects specific, strong interactions like hydrogen bonds and π-π stacking, while a favorable entropic contribution can result from the release of ordered water molecules from the binding interface (the hydrophobic effect). acs.orgmdpi.com

A van't Hoff analysis, derived from studying binding at different temperatures, for a hemicyanine-peptide ligand interacting with a human telomeric G-quadruplex revealed a large negative enthalpy change (ΔH = -77 ± 22 kJ mol−1) and a significant negative entropy change (ΔS = -163 ± 75 J mol−1K−1). nih.gov The favorable enthalpy drives the binding, while the unfavorable entropy, likely due to the ordering of the ligand upon binding, opposes it. nih.gov Comparing these thermodynamic profiles across different ligands can aid in the rational design of new compounds with improved binding properties. acs.org

Table 3: Thermodynamic Parameters for Ligand Binding to G-quadruplex DNA

LigandG4 TargetΔG (kJ mol-1)ΔH (kJ mol-1)-TΔS (kJ mol-1)MethodReference
Hemicyanine-peptideHuman telomeric-28.5-7748.5van't Hoff nih.gov
360A22GT (Site 1)-47.3-64.417.1ITC mdpi.com
360A22GT (Site 2)-37.2-81.644.4ITC mdpi.com
Indoloquinolinec-MYC-41.4-34.7-6.7ITC acs.org

Influence of Ligand 1 on G-quadruplex Folding and Unfolding Kinetics

The interaction of this compound with G-quadruplex DNA has a notable influence on the kinetics of both the folding and unfolding processes. Studies have shown that the association and dissociation rates are key determinants of the ligand's efficacy and its ability to stabilize or induce conformational changes in G-quadruplex structures. acs.orgresearchgate.netnih.gov

The binding of a ligand to a G-quadruplex can be a kinetically controlled process, where the rates of association (ka) and dissociation (kd) dictate the stability of the resulting complex. acs.orgresearchgate.net For instance, stronger ligand binding to a particular G-quadruplex conformation is often governed by a slower dissociation rate rather than a faster association rate. acs.org This indicates that once the ligand is bound, it is released more slowly, leading to a more stable complex.

The kinetics of G-quadruplex unfolding in the presence of a ligand can be investigated by monitoring the rate of quadruplex opening when a complementary DNA oligonucleotide is introduced. nih.gov Such experiments have revealed that the presence of a ligand can affect the activation energy required for quadruplex unfolding. nih.gov For example, one study showed that a hemicyanine-peptide ligand had only a small effect on the activation energy for quadruplex unfolding, suggesting that the unbinding of the ligand occurs after the transition state for unfolding has been reached. nih.gov

Furthermore, the folding of G-quadruplexes from a single-stranded state can be influenced by ligands. Some ligands can accelerate the folding process. For example, the presence of the antibody BG4 was found to increase the folding rate of TERRA G-quadruplexes by twofold. nih.gov Ligand 1 has been observed to induce the folding of the human telomeric sequence into a parallel G-quadruplex structure within 30 seconds, even in the absence of added cations, which are typically required for stabilization. nih.gov This rapid induction of folding highlights the potent effect of Ligand 1 on the kinetics of G-quadruplex formation.

The unfolding of G-quadruplexes, a process that can be facilitated by helicase enzymes, is also impacted by ligand binding. oup.com The stabilization of the G-quadruplex structure by a ligand can inhibit the activity of helicases that would otherwise unwind the structure. oup.com The degree of this inhibition, however, is not always directly correlated with the thermal stabilization provided by the ligand, suggesting that kinetic factors play a crucial role in the physiological context. oup.com

The following table summarizes the kinetic parameters for the interaction of various ligands with G-quadruplex DNA, providing a comparative view of their association and dissociation characteristics.

LigandG-Quadruplex TargetAssociation Rate (ka)Dissociation Rate (kd)Method
Ligand 1 c-Myc1.1 x 106 M-1s-16.8 x 10-3 s-1Surface Plasmon Resonance
Ligand 1 c-kit-21.9 x 106 M-1s-17.2 x 10-3 s-1Surface Plasmon Resonance
Ligand 1 Telomeric G42.2 x 105 M-1s-12.0 x 10-2 s-1Surface Plasmon Resonance
BRACO19 Telomeric G4--Fluorescence Correlation Spectroscopy
TMPyP4 Telomeric G4--Fluorescence Correlation Spectroscopy

This table is interactive. Data is sourced from multiple studies and methodologies as indicated. nih.govkyoto-u.ac.jp

Impact of this compound on G-quadruplex Conformation

This compound has a profound impact on the conformation of G-quadruplex structures. nih.govmdpi.com These non-canonical DNA structures are highly polymorphic, capable of adopting various topologies such as parallel, antiparallel, and hybrid forms. wikipedia.orgoup.com The specific conformation adopted can be influenced by factors like the DNA sequence, the type of cation present, and the binding of small molecule ligands. oup.comacs.org Ligand 1 has been shown to not only stabilize existing G-quadruplex conformations but also to induce significant conformational changes and even direct the folding of single-stranded DNA into a specific topology. nih.govmdpi.com

Stabilization of Pre-formed G-quadruplex Structures (e.g., thermal stabilization)

A primary mechanism by which G-quadruplex ligands exert their effects is through the stabilization of pre-formed G-quadruplex structures. mdpi.comresearchgate.net This stabilization can be quantified by measuring the increase in the melting temperature (Tm) of the G-quadruplex in the presence of the ligand. A higher Tm indicates a more stable structure that requires more energy to unfold. oup.com

Ligand 1 has demonstrated a significant ability to thermally stabilize various G-quadruplex DNA structures. mdpi.com For example, studies have shown that Ligand 1 can increase the melting temperature of human telomeric G-quadruplex sequences by a considerable margin. mdpi.com In one study, the interaction of a cyclic naphthalene diimide derivative, referred to as compound 1 , with telomeric DNA quadruplexes resulted in an enhanced stability of 15°C for the a-core sequence and 18°C for the a-coreTT sequence. mdpi.com This stabilization is often achieved through end-stacking, where the aromatic core of the ligand interacts with the external G-quartets of the quadruplex. oup.com

The degree of stabilization can vary depending on the specific G-quadruplex sequence and its topology. Ligand 1 has shown preferential stabilization for certain G-quadruplexes over others, indicating a degree of selectivity. mdpi.com For instance, the same cyclic naphthalene diimide derivative showed a 270-fold higher selectivity for the a-core telomeric sequence compared to duplex DNA. mdpi.com

Förster Resonance Energy Transfer (FRET) melting assays are a common technique used to evaluate the thermal stabilization of G-quadruplexes by ligands. nih.govpnas.org These assays have confirmed the ability of various ligands, including those with similar properties to Ligand 1, to significantly increase the melting temperature of G-quadruplex structures. nih.govfrontiersin.org

The following interactive table presents data on the thermal stabilization of different G-quadruplex structures by Ligand 1 and other relevant compounds.

LigandG-Quadruplex SequenceΔTm (°C)Method
Ligand 1 (Cyclic Naphthalene Diimide) a-core15CD Melting
Ligand 1 (Cyclic Naphthalene Diimide) a-coreTT18CD Melting
Tetra-Pt(bpy) Telomeric G4~25Biophysical Assays
PhenDC3 Human Telomeric G429.7FRET Melting
Pyridostatin Human Telomeric G435FRET Melting

This table is interactive. ΔTm represents the change in melting temperature upon ligand binding. Data is compiled from various studies and methodologies. oup.commdpi.commdpi.com

Induction of G-quadruplex Formation

Beyond stabilizing pre-existing structures, this compound has the remarkable ability to induce the formation of G-quadruplexes from single-stranded DNA. nih.gov This is a significant finding, as the formation of these structures in vivo is a dynamic process that can be influenced by cellular factors.

A key study demonstrated that Ligand 1, a derivative with an anthracene (B1667546) moiety and polyamine side chains, can promote the folding of the human telomeric DNA sequence d[TTAGGG]4 into a G-quadruplex structure. nih.gov Notably, this induction occurred rapidly, within 30 seconds, and in the absence of added cations like potassium, which are typically essential for stabilizing the G-quadruplex core. nih.gov The resulting conformation was identified by circular dichroism (CD) spectroscopy as a parallel G-quadruplex. nih.gov

The proposed mechanism for this induction involves the anthracene part of the ligand stacking onto the terminal guanines, while the polyamine chains, with their positively charged ammonium (B1175870) centers, mimic the role of cations in the central channel of the quadruplex, thereby facilitating its folding. nih.gov Control experiments with similar but structurally different molecules did not show this inductive effect, highlighting the specific structural features of Ligand 1 required for this activity. nih.gov

This capacity to induce G-quadruplex formation is not universal among all G-quadruplex ligands. While many ligands bind to and stabilize already folded G-quadruplexes, the ability to actively promote their formation from an unfolded state is a more specialized property. nih.gov This has important implications for the potential of such ligands to modulate biological processes where G-quadruplex formation and resolution are key regulatory steps. oup.com

Ligand-Induced Alteration of G-quadruplex Topology

The polymorphic nature of G-quadruplexes means they can exist in different topological forms, and this compound can induce transitions between these forms. nih.govnih.govmdpi.com This ligand-induced alteration of G-quadruplex topology is a critical aspect of its interaction with nucleic acids, as different topologies can be associated with different biological functions. nih.gov

Ligand 1 has been shown to convert the conformation of the human telomeric G-quadruplex. nih.gov For example, when added to a solution containing the telomeric sequence pre-annealed with sodium ions (which favors an antiparallel topology), Ligand 1 induced a slow conformational switch to a parallel topology. nih.gov This change was observed through circular dichroism spectroscopy, which can distinguish between different G-quadruplex folds based on their characteristic spectral signatures. wikipedia.orgmdpi.com The ability of Ligand 1 to effect this change was found to be dependent on the cation present, with the conversion being easier in the presence of lithium ions and more difficult with potassium ions, suggesting a competitive binding mechanism with the central cations. nih.gov

Furthermore, the conformational switching can be reversible. In a remarkable demonstration of controlled topological alteration, it was shown that after Ligand 1 induced a parallel conformation, the subsequent addition of a different ligand, porphyrazine 3, which favors an antiparallel structure, could switch the conformation back to antiparallel. nih.gov This demonstrates that the G-quadruplex conformation can be dynamically controlled by the sequential addition of different ligands. nih.gov

Other potent G-quadruplex ligands, such as 360A and Phen-DC3, have also been reported to induce conformational changes in telomeric DNA G-quadruplexes, often favoring an antiparallel structure. nih.govmdpi.com This ligand-induced conformational switching is sometimes accompanied by the ejection of a cation from the central channel of the quadruplex. nih.gov The ability of ligands to not just bind but to actively reshape the G-quadruplex landscape underscores their potential as tools to probe and manipulate the biological roles of these structures. nih.govacademie-sciences.fr

Pre Clinical Biological Mechanisms of Action of G Quadruplex Ligand 1

Interaction with Telomeric G-quadruplexes

The ends of human chromosomes, known as telomeres, feature a 3' single-stranded overhang rich in guanine (B1146940) repeats (TTAGGG). This region is prone to folding into G-quadruplex structures. G-quadruplex ligand 1 interacts with these telomeric G-quadruplexes, initiating a cascade of cellular events that compromise telomere integrity and function.

Telomerase Inhibition

The indefinite proliferative capacity of cancer cells is largely dependent on the enzyme telomerase, which maintains telomere length. nih.gov Telomerase requires an unfolded, single-stranded telomeric DNA overhang to function optimally. researchgate.net this compound acts as an indirect inhibitor of this enzyme. By binding to and stabilizing the G-quadruplex conformation of the telomeric overhang, the ligand effectively "locks" the DNA into a structure that is inaccessible to telomerase. researchgate.netpnas.org This prevents the enzyme from binding to its substrate, thereby blocking the elongation of telomeres. nih.govpnas.org

While the primary mechanism is the inhibition of telomerase binding, some research suggests that certain G-quadruplex ligands may also interfere with the processivity of the enzyme, meaning they can inhibit the addition of subsequent telomeric repeats even after the initial binding has occurred. nih.gov The efficacy of ligands in stabilizing these structures is often quantified by measuring the increase in the melting temperature (ΔTm) of the G-quadruplex, with higher values indicating greater stabilization and a strong correlation with telomerase inhibition. pnas.org It is important to note that traditional methods for assessing telomerase activity, such as the Telomeric Repeat Amplification Protocol (TRAP) assay, can be unreliable for these ligands, and direct assays are preferred for accurate determination of inhibitory potential. nih.gov

Telomere Destabilization and Uncapping

Beyond inhibiting telomerase's catalytic activity, the stabilization of the telomeric G-quadruplex by ligand 1 leads to the destabilization and "uncapping" of the chromosome end. aacrjournals.org Telomeres are protected by a protein complex called shelterin, which prevents them from being recognized as DNA breaks. The formation of a stable G-quadruplex structure at the 3' overhang can physically displace key shelterin components. oup.com

Research has shown that G-quadruplex ligands can interfere with the binding of essential shelterin proteins like POT1 (Protection of Telomeres 1) and TRF2 (Telomeric Repeat-binding Factor 2). oup.comnih.gov For instance, studies on the G-quadruplex ligand telomestatin (B1682999) demonstrated its ability to induce the dissociation of TRF2 from telomeres in glioma stem cells. nih.gov Other ligands have been shown to specifically cause the delocalization of POT1, a protein that directly binds the single-stranded telomeric overhang. nih.gov This disruption of the shelterin complex is functionally equivalent to exposing a raw DNA end, effectively "uncapping" the telomere and leaving it vulnerable. aacrjournals.orgnih.gov This uncapping is a critical event that triggers a cellular DNA damage response. aacrjournals.org

Induction of Telomere Dysfunction and DNA Damage Response

The uncapped telomere is recognized by the cell's DNA repair machinery as a double-strand break, initiating a potent DNA damage response (DDR). aacrjournals.orgoup.com This is a hallmark of telomere dysfunction. The cellular response is characterized by the formation of γ-H2AX, a phosphorylated variant of the H2A histone, at the site of damage. nih.govresearchgate.net These sites can be visualized as telomere-dysfunction induced foci (TIFs), where DDR proteins co-localize with telomeres. oup.com

The signaling cascade activated by this telomeric damage often involves the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 checkpoint kinases. researchgate.netnih.gov Activation of this pathway leads to significant cellular consequences, including cell cycle arrest, typically at the G2/M transition, to prevent the cell from dividing with damaged chromosomes. researchgate.netoup.com Prolonged or irreparable telomere damage can ultimately drive the cell into a state of replicative senescence or programmed cell death (apoptosis). aacrjournals.orgoup.com

Modulation of Oncogene Expression via Promoter G-quadruplexes

In addition to its effects at the telomeres, this compound also targets G-quadruplex structures found within the promoter regions of various proto-oncogenes. These sequences act as regulatory switches, and their stabilization by the ligand can profoundly alter gene expression.

Downregulation of Proto-oncogene Expression (e.g., c-MYC, BCL-2, KRAS, c-KIT, VEGF)

Potential G-quadruplex-forming sequences have been identified in the promoter regions of numerous key oncogenes that drive cancer cell proliferation, survival, and angiogenesis. These include c-MYC, BCL-2, KRAS, c-KIT, and VEGF. acs.orgresearchgate.netnih.gov By binding and stabilizing these G-quadruplex structures, this compound can act as a transcriptional repressor, leading to the downregulation of the corresponding oncogene. acs.orgmdpi.com

c-MYC: A well-characterized G-quadruplex-forming element is located in the nuclease hypersensitive element (NHE) III1 region of the c-MYC promoter, which controls a majority of its transcription. acs.orgnih.gov Ligand-induced stabilization of this structure has been shown to decrease c-MYC expression. nih.gov

BCL-2: The promoter of the anti-apoptotic gene BCL-2 contains a G-quadruplex motif. acs.orgresearchgate.net Its stabilization by small molecules can repress BCL-2 expression, thereby sensitizing cancer cells to apoptosis. acs.orgresearchgate.net

KRAS, c-KIT, VEGF: G-quadruplex motifs have also been found in the promoters of KRAS, c-KIT, and VEGF, making them susceptible to downregulation by G-quadruplex-stabilizing ligands. acs.orgmdpi.commdpi.com

Systematic screens have confirmed that specific G-quadruplex ligands can reduce the expression of multiple oncogenes simultaneously, highlighting a broad mechanism of action. acs.orgnih.gov

Table 1: Effect of G-quadruplex Ligands on Oncogene Expression
OncogeneLocation of G-quadruplexEffect of Ligand StabilizationReference
c-MYCPromoter (NHE III1)Transcriptional Repression acs.orgnih.gov
BCL-2PromoterTranscriptional Repression / Pro-apoptotic acs.orgresearchgate.net
KRASPromoterTranscriptional Repression acs.orgmdpi.com
c-KITPromoterTranscriptional Repression mdpi.commdpi.com
VEGFPromoterTranscriptional Repression acs.org

Transcriptional Interference Mechanisms

The downregulation of oncogene expression is achieved through direct transcriptional interference. The formation and stabilization of a G-quadruplex structure within a gene's promoter creates a significant physical impediment to the transcriptional machinery. nih.gov This interference can occur through two primary mechanisms.

First, the stabilized G-quadruplex can prevent the binding of essential transcription factors to their DNA recognition sites, thereby blocking the initiation of transcription. mdpi.comnih.gov Second, if the G-quadruplex forms within the transcribed region downstream of the transcription start site, it can act as a roadblock, causing the advancing RNA polymerase II enzyme to stall and terminate transcription prematurely. nih.gov The dynamic nature of DNA during transcription, which involves transient unwinding and the generation of negative superhelicity, is thought to facilitate the folding of these G-quadruplex structures, making them readily available targets for stabilizing ligands. nih.govnih.gov

Broader Cellular Responses Induced by this compound

Cell Cycle Arrest (e.g., G0/G1, S phase)

G-quadruplex (G4) ligands, including the conceptual "this compound," have been shown to induce cell cycle arrest at various phases in cancer cell lines. This disruption of the normal cell division process is a key component of their anticancer activity.

For instance, the G4 ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) has demonstrated varied effects on the cell cycle in different brain tumor cell lines. In medulloblastoma and high-grade glioma cells, treatment with RHPS4 led to an increased proportion of cells in the S-phase. worktribe.comnih.gov Conversely, in central nervous system primitive neuroectodermal tumor (CNS PNET) cells, the same ligand caused an increase in the G1-phase population. worktribe.com Another well-studied G4 ligand, pyridostatin (B1662821) (PDS), has been reported to cause cell-cycle arrest at the G2/M phase. pnas.org

The triazine derivative 12459, a potent G4 ligand, triggers a delayed Chk1-ATR-mediated DNA damage response that is associated with a G2/M arrest at submicromolar concentrations. oup.com Similarly, another G4 ligand was found to induce cell cycle arrest in the G2/M phase in a separate study. medchemexpress.com The G4-interactive ligand BRACO-19 has been shown to provoke p53 and p21-mediated cell cycle arrest in human glioblastoma cells. oncotarget.com

The specific phase of cell cycle arrest can be dependent on the chemical structure of the G4 ligand, the cancer cell type, and the concentration of the compound used. This highlights the complex interplay between the ligand, its G4 target, and the cellular machinery that governs cell cycle progression.

Table 1: Effects of G-quadruplex Ligands on Cell Cycle

G-quadruplex LigandCell Line TypeEffect on Cell Cycle
RHPS4Medulloblastoma, High-Grade GliomaIncreased S-phase population worktribe.comnih.gov
RHPS4CNS PNETIncreased G1-phase population worktribe.com
Pyridostatin (PDS)Cancer cellsG2/M phase arrest pnas.org
12459A549 (Lung Carcinoma)G2/M arrest oup.com
BRACO-19Human Glioblastomap53 and p21-mediated arrest oncotarget.com
Not SpecifiedNot SpecifiedG2/M phase arrest medchemexpress.com

Antiproliferative Effects in Cancer Cell Lines

A primary and extensively documented effect of G-quadruplex ligands is their ability to inhibit the proliferation of a wide range of cancer cell lines. This antiproliferative activity is a direct consequence of the various cellular responses induced by these ligands, including cell cycle arrest, induction of senescence, and the triggering of DNA damage responses.

The G4 ligand RHPS4 has been shown to be effective against various brain tumor cells, with some cell lines like PFSK-1 (CNS primitive neuroectodermal cells), DAOY (medulloblastoma), and U87 (glioblastoma) exhibiting significantly higher sensitivity than others. worktribe.comnih.gov Many different classes of G4 ligands have been developed and have demonstrated the ability to reduce the growth of numerous cancer cell lines in laboratory settings. nih.gov

The antiproliferative effects of these ligands are not limited to a single type of cancer. For example, the clinical trial agent APTO-253, a G4 ligand, has demonstrated potent antiproliferative effects in cell lines derived from colon cancer, leukemia, non-small-cell lung cancer, renal cancer, and prostate cancer. researchgate.net Similarly, G-rich oligonucleotides that form G-quadruplex structures, such as AS1411, have shown antiproliferative activity in breast, cervical, and prostate cancer cell lines. mdpi.com The antiproliferative effects of G-quadruplex ligands have also been observed in gastrointestinal cancers. wjgnet.com

It's important to note that while these ligands show significant promise in inhibiting cancer cell growth, their effects can also extend to normal cells, as seen with RHPS4 in normal neural and endothelial cells. worktribe.comnih.gov

Table 2: Examples of Antiproliferative Activity of G-quadruplex Ligands

G-quadruplex Ligand/AgentCancer Cell Line Types
RHPS4Brain tumor cells (PFSK-1, DAOY, U87) worktribe.comnih.gov
APTO-253Colon, Leukemia, Non-small-cell lung, Renal, Prostate researchgate.net
AS1411 (G-rich oligonucleotide)Breast, Cervical, Prostate mdpi.com
Various G4 LigandsGastrointestinal cancers wjgnet.com
BRACO-19Human glioblastoma cells oncotarget.com

Induction of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that can be triggered by various cellular stresses, including telomere dysfunction. The stabilization of G-quadruplex structures at telomeres by G4 ligands is a key mechanism that can lead to the induction of senescence in cancer cells.

The G4 ligand BRACO-19 has been shown to induce senescence in human glioblastoma cells, a process mediated by the upregulation of p53 and p21. oncotarget.com In prostate cancer cells, BRACO-19 was also found to cause a rapid entry into replicative senescence, which was associated with an increase in the senescence-associated proteins p21 and p16INK4a. aacrjournals.org

Similarly, the triazine derivative 12459 can induce delayed senescence in human telomerase-positive cells, a process linked to telomere shortening. pnas.org The induction of senescence by 12459 is also associated with the presence of DNA damage that colocalizes with telomeres. oup.com Another G4 ligand, IZNP-1, has been shown to provoke senescence in Siha cancer cells due to telomeric DNA damage and dysfunction. oup.com

The induction of senescence is not limited to cancer cells. G4-stabilizing compounds have been observed to induce senescence in cultured cerebral endothelial cells, highlighting the broader biological effects of these ligands. frontiersin.org

Table 3: G-quadruplex Ligands and Induction of Cellular Senescence

G-quadruplex LigandCell Line/TypeKey Findings
BRACO-19Human Glioblastomap53 and p21-mediated senescence oncotarget.com
BRACO-19DU145 (Prostate Cancer)Rapid induction of senescence, increased p21 and p16INK4a aacrjournals.org
12459Telomerase-positive cellsDelayed induction of senescence, telomere shortening pnas.org
IZNP-1Siha (Cervical Cancer)Senescence induced by telomeric DNA damage oup.com
G4-stabilizing compoundsCerebral Endothelial CellsInduction of senescence frontiersin.org

Genomic Instability and Micronuclei Formation

A significant consequence of the cellular activity of G-quadruplex ligands is the induction of genomic instability, a hallmark of cancer. This instability often manifests as the formation of micronuclei, which are small, extranuclear bodies containing damaged chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

The G4 ligand pyridostatin (PDS) has been shown to induce genome instability, and this effect is mediated by the formation of R-loops. pnas.org Treatment with PDS has been observed to lead to an elevated frequency of micronuclei formation in primary B cells. biorxiv.org Similarly, a monohydrazone-based G-quadruplex ligand was found to have a potent cell-killing activity associated with the formation of micronuclei, indicating genome instability. nih.govacs.org Studies have shown that this particular ligand can increase the number of micronuclei threefold in U2OS cells compared to untreated cells. nih.govacs.org

The formation of micronuclei is a direct result of DNA double-strand breaks (DSBs) and subsequent error-prone repair pathways. G4 binders can increase genome instability in cancer cells through a mechanism that is dependent on R-loops and recombination repair. oup.com The induction of DNA damage by G4 ligands, as evidenced by the formation of γH2AX foci, is a precursor to this genomic instability. pnas.orgpnas.org

Intracellular Localization and Uptake Mechanisms of this compound

Intracellular Accumulation Studies (e.g., fluorescence microscopy)

Understanding the intracellular localization of G-quadruplex ligands is crucial for elucidating their mechanisms of action. Fluorescence microscopy is a key technique used to visualize the accumulation of these compounds within different cellular compartments.

Studies have shown that the subcellular localization of G4 ligands can be influenced by their chemical properties and the cell type. For example, the fluorescent G4 ligand BMVC (3,6-bis(1-methyl-4-vinylpyridium) carbazole (B46965) diiodide) has been observed to be retained in the lysosomes of normal cells, while in cancer cells, it can escape lysosomal retention and localize to the mitochondria or the nucleus. nih.gov

The uptake and localization of G-rich oligonucleotides (GROs) that form G-quadruplex structures have also been investigated. GROs that form parallel G4 structures, such as PU22, T40214, and AS1411, have been found to accumulate mainly in the lysosomes of lung cancer cells. semanticscholar.org In contrast, GROs that form non-parallel G4 structures, like the human telomeric sequence (HT23), are more commonly found in the mitochondria. semanticscholar.org This suggests that the G4 conformation can influence the intracellular destination.

The uptake of some G4-forming sequences is thought to occur through the endosome/lysosome pathway. nih.gov It has been noted that G4-forming sequences exhibit enhanced cellular uptake compared to non-G4 sequences. plos.org The physicochemical properties of the G4 ligand, such as net charge, pKa, and lipophilicity, play a significant role in dictating their subcellular localization. nih.gov

Table 4: Intracellular Localization of G-quadruplex Ligands and Oligonucleotides

Ligand/OligonucleotideG4 StructureCell TypePrimary Localization
BMVCNot specifiedNormal cellsLysosomes nih.gov
BMVCNot specifiedCancer cellsMitochondria, Nucleus nih.gov
PU22, T40214, AS1411ParallelCL1-0 (Lung Cancer)Lysosomes semanticscholar.org
HT23, TBANon-parallelCL1-0 (Lung Cancer)Mitochondria semanticscholar.org

Nucleolin-Mediated Endocytosis and Other Pathways

Selective Uptake in Specific Cell Types

A key feature of this compound is its selective uptake into cancer cells over normal, healthy cells. aacrjournals.orgijbiotech.com This selectivity is largely attributed to the differential expression of nucleolin. explorationpub.com Cancer cells frequently overexpress nucleolin and display it on their cell surface, where it acts as a receptor for G-quadruplex ligands like AS1411. mdpi.comexplorationpub.complos.org This overexpression leads to a higher accumulation of the ligand in tumor tissues following systemic administration, as demonstrated in various animal models. mdpi.com For instance, studies with AS1411-conjugated gold nanospheres showed significantly higher uptake in breast cancer cells (MDA-MB-231) compared to non-malignant breast cells (MCF10A). oncotarget.com This targeted delivery mechanism is a critical aspect of their potential therapeutic value, aiming to maximize anti-cancer effects while minimizing damage to normal tissues. ijbiotech.com

Pre-clinical Efficacy in In Vitro and In Vivo Models

Evaluation in Cancer Cell Lines (e.g., MCF-7, MIA PaCa-2)

The anti-proliferative activity of G-quadruplex ligands has been extensively evaluated in a wide range of human cancer cell lines. The aptamer AS1411, a representative G-quadruplex ligand, has demonstrated inhibitory effects across numerous cancer cell lines with IC50 values typically in the 1-10 µM range. aacrjournals.org

Naphthalene (B1677914) diimide (NDI) derivatives, another class of G-quadruplex ligands, have shown particular potency against pancreatic cancer cells. For example, the NDI compound CM03 exhibited potent, low nanomolar growth inhibition in the MIA PaCa-2 pancreatic cancer cell line, with an IC50 value of approximately 19 ± 5 nM. aacrjournals.org Notably, CM03 displayed greater than 20-fold selectivity for MIA PaCa-2 cells when compared to the MCF-7 breast cancer cell line. aacrjournals.org Another tetra-substituted NDI, MM41, was also found to be highly potent against the MIA PaCa-2 cell line, with an IC50 value under 10 nM. aacrjournals.org

Table 1: In Vitro Efficacy of G-quadruplex Ligands in Specific Cancer Cell Lines

Ligand/Compound Cell Line Cancer Type Finding
CM03 MIA PaCa-2 Pancreatic Potent growth inhibition (IC50 ~19 nM); >20-fold more selective than for MCF-7. aacrjournals.org
MM41 MIA PaCa-2 Pancreatic High potency with IC50 < 10 nM. aacrjournals.org
H2S probe 1 MIA PaCa-2 Pancreatic Cytotoxic with an IC50 of 77.9 nM. nih.gov
QN1 MCF-7 Breast Showed significant growth inhibition. mdpi.com
AS1411 MV4-11 Acute Myeloid Leukemia Among the most sensitive cell lines tested (IC50 range 1-10 µM). aacrjournals.org
Dicentrine HeLa Cervical Dose-dependent activity with an IC50 of about 25 µM. ijbiotech.com

Efficacy in Xenograft Models of Cancer

The anti-tumor activity of this compound has been validated in numerous preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression.

For instance, the NDI derivative CM03 was tested in a MIA PaCa-2 xenograft model of pancreatic ductal adenocarcinoma (PDAC). Treatment with CM03 resulted in a significant reduction in tumor volume over 62 days. aacrjournals.org Similarly, the ligand BRACO-19 showed high activity as a single agent in a xenograft model using UXF1138L human uterus carcinoma cells, achieving a 96% growth inhibition compared to controls and causing partial and even complete tumor regressions. aacrjournals.org

The aptamer AS1411 has also been extensively studied in vivo. In a breast cancer xenograft model, systemic administration of AS1411-conjugated gold nanospheres led to the complete inhibition of tumor growth without observable toxicity. oncotarget.com A modified version of the AS1411-aptamer significantly suppressed hepatocellular carcinoma tumor volume by 53.2% in a subcutaneous xenograft model using SNU-761 cells. plos.org In glioblastoma xenograft models, AS1411-decorated nanoparticles enhanced drug delivery, leading to reduced tumor growth and increased survival. mdpi.com

Table 2: Efficacy of G-quadruplex Ligands in Preclinical Xenograft Models

Ligand/Compound Cancer Model (Cell Line) Key Finding
CM03 Pancreatic Cancer (MIA PaCa-2) Significant reduction in tumor volume over 62 days. aacrjournals.org
BRACO-19 Uterine Carcinoma (UXF1138L) 96% tumor growth inhibition; partial and complete regressions observed. aacrjournals.org
AS1411-GNS Breast Cancer Complete inhibition of tumor growth with no signs of toxicity. oncotarget.com
Modified AS1411 Hepatocellular Carcinoma (SNU-761) Suppressed tumor volume by 53.2% compared to control. plos.org
RHPS4 Glioblastoma (U251MG) In combination with radiation, effectively blocked tumor growth for up to 65 days. nih.gov
Complex 6 (Chiral Platinum(II) complex) Hepatocellular Carcinoma (BEL-7404) Effectively inhibited tumor growth and was less toxic than cisplatin (B142131). oncotarget.com

Combination Studies with Existing Therapies in Pre-clinical Models

The therapeutic potential of G-quadruplex ligands is further enhanced when used in combination with existing cancer treatments, such as chemotherapy and radiotherapy. Preclinical studies have repeatedly demonstrated synergistic effects, allowing for increased anti-tumor activity.

In an acute myeloid leukemia (AML) mouse xenograft model, the co-administration of AS1411 with the chemotherapeutic agent cytarabine (B982) resulted in a synergistic reduction in tumor growth compared to either agent alone. aacrjournals.org A similar synergistic effect was observed in vitro when AS1411 was combined with doxorubicin (B1662922) in AML cell lines. aacrjournals.org

The G-quadruplex ligand RHPS4 has also shown strong synergistic interactions with camptothecins. nih.govaacrjournals.org In tumor-bearing mice, a sequential treatment of irinotecan (B1672180) followed by RHPS4 was able to significantly inhibit and delay tumor growth and increase survival. nih.govaacrjournals.org Furthermore, RHPS4 has been shown to act as a potent radiosensitizer. In a glioblastoma xenograft model, the combination of RHPS4 and ionizing radiation was highly effective in blocking tumor growth. nih.gov

Diverse Biological Activities (Pre-clinical)

Beyond direct cytotoxicity, G-quadruplex ligands exert a wide range of biological effects within cancer cells by modulating fundamental cellular processes. A primary mechanism is the interference with telomere maintenance. Ligands can stabilize the G-quadruplex structure at telomeres, which inhibits the activity of telomerase, an enzyme crucial for immortalizing cancer cells. mdpi.comresearchgate.net Some ligands, such as RHPS4 and BRACO-19, can also induce telomere uncapping, exposing the DNA ends and triggering a DNA damage response, which can lead to apoptosis or senescence. aacrjournals.orgucl.ac.uk

G-quadruplex ligands also regulate the expression of key oncogenes. By stabilizing G-quadruplex structures in the promoter regions of genes like c-MYC, BCL2, and KRAS, these ligands can down-regulate their transcription, thereby inhibiting pathways that drive cell proliferation and survival. oncotarget.comucl.ac.uk

Induction of DNA damage is another significant activity. mdpi.com The stabilization of G-quadruplexes can physically obstruct DNA replication forks, leading to replication stress and DNA damage, which can trigger cell cycle arrest and apoptosis. mdpi.com Many G-quadruplex ligands have been shown to cause cell cycle arrest, often in the S-phase or at the G1/S transition. plos.orgaacrjournals.org

Furthermore, these ligands can influence broader cellular pathways, including the regulation of autophagy and the modulation of the tumor immune microenvironment, suggesting they can impact cancer cell fate through multiple interconnected mechanisms. mdpi.com

Antiviral Effects

G-quadruplex (G4) structures, which are non-canonical secondary structures found in guanine-rich nucleic acid sequences, have been identified in the genomes of several viruses and are implicated in key viral life cycle processes. oup.com The stabilization of these G4 structures by small molecule ligands presents a novel strategy for antiviral therapy. oup.comacs.org

One such G4 ligand, TMPyP4, has demonstrated antiviral activity against Herpes Simplex Virus-1 (HSV-1). nih.gov The HSV-1 genome is notably rich in guanine tracts that can form G4 structures. nih.gov Studies have shown that TMPyP4 interacts with these HSV-1 G4s. nih.gov In infected cells, TMPyP4 displayed antiviral effects; however, this activity was not due to the inhibition of viral DNA replication or entry. nih.gov Instead, at low concentrations, TMPyP4 was observed to trap virus particles within cytoplasmic vesicles, effectively preventing their release from the cell. nih.gov This suggests a unique mechanism of action for TMPyP4 against HSV-1, potentially involving G4s in viral or cellular defense pathways that are not yet fully understood. nih.gov An analogue with lower G4 affinity, TMPyP2, was used as a control in these studies. nih.gov

Another G4 ligand, BRACO-19, has also been investigated for its anti-HSV-1 effects. researchgate.net The HSV-1 genome contains multiple clusters of repeated sequences that form highly stable G4s, particularly in the inverted repeats of the genome. researchgate.net Treatment of HSV-1 infected cells with BRACO-19 resulted in the inhibition of virus production. researchgate.net This was attributed to the inhibition of Taq polymerase processing at G4-forming sequences and a decrease in intracellular viral DNA. researchgate.net Unlike TMPyP4, the primary target of BRACO-19's antiviral activity against HSV-1 appears to be the inhibition of viral DNA replication. researchgate.net BRACO-19 has also shown effectiveness in stabilizing G4 structures in other viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B virus (HBV), and Chikungunya virus (CHIKV), leading to reduced virus production. researchgate.net

The stabilization of G4s by ligands has been shown to have antiviral effects at various stages of the viral life cycle for different viruses. oup.com For instance, in HIV, G4 ligand binding to DNA LTR G4s can decrease viral transcription, while binding to RNA LTR G4s can inhibit reverse transcription. oup.com In Epstein-Barr virus (EBV), a G4 ligand was found to inhibit viral DNA replication stimulated by the EBNA1 protein. oup.com

Naphthalene diimide (NDI) derivatives have also been developed as G4 ligands with antiviral properties. These compounds have shown the ability to bind and stabilize G4 structures to a high degree, with some exhibiting selectivity for viral G4s over human telomeric G4s. acs.org This selectivity has translated to potent anti-HIV-1 activity by inhibiting the LTR promoter activity in infected cells. acs.org

G4 LigandVirusReported Antiviral Mechanism
TMPyP4Herpes Simplex Virus-1 (HSV-1)Traps virus particles in cytoplasmic vesicles, preventing release. nih.gov
BRACO-19Herpes Simplex Virus-1 (HSV-1)Inhibits viral DNA replication. researchgate.net
BRACO-19Human Immunodeficiency Virus (HIV)Stabilizes G4s in the LTR promoter, decreasing its activity and repressing transcription. frontiersin.org
BRACO-19Epstein-Barr Virus (EBV)Combines with G4s in the genome to suppress viral replication. frontiersin.org
Naphthalene Diimides (NDIs)Human Immunodeficiency Virus-1 (HIV-1)Inhibits LTR promoter activity. acs.org

Antiparasitic Activity

The potential of G-quadruplexes as therapeutic targets is also being explored in the context of parasitic diseases. d-nb.infocsic.es The genomes of protozoan parasites such as Trypanosoma brucei (causes Human African Trypanosomiasis), Leishmania major (causes leishmaniasis), and Plasmodium falciparum (causes malaria) have been found to contain potential G4-forming sequences (PQS). acs.org

A study investigating oligostyrylbenzene (OSB) derivatives found that compounds 1 and 2 demonstrated significant antiparasitic activity against the bloodstream forms of T. brucei and extracellular L. major. mdpi.com These compounds were identified as potent G4 binders, with binding affinities surpassing those of known ligands like pyridostatin. mdpi.com The antiparasitic efficacy of these OSB derivatives is suggested to be linked to their cellular uptake. mdpi.com

Carbohydrate-conjugated naphthalene diimide (carb-NDI) G4 ligands have also been evaluated for their antiparasitic properties. acs.org These ligands were found to bind to a stable G4 structure formed by a highly repeated PQS in T. brucei, known as EBR1, with selectivity over double-stranded DNA. acs.org Several of these carb-NDI ligands exhibited potent antiparasitic activity, with IC50 values in the nanomolar range against T. brucei and high selectivity when compared to a human non-tumoral lung cell line (MRC-5). acs.org For comparison, other G4 ligands like pyridostatin, BRACO-19, and TmPyP4 were also tested. acs.org

Furthermore, stiff-stilbene based G4 ligands have shown nanomolar toxicity against Trypanosoma brucei while being significantly less toxic to the non-tumoral MRC-5 cell line, indicating a favorable selectivity index. d-nb.info Similarly, a perylene-based compound (3 ) from a library of G4 ligands synthesized via an imide coupling strategy exhibited nanomolar inhibition of T. brucei with high selectivity over MRC5 cells. csic.es

Research has also extended to helminth parasites. G4 motifs have been identified in the genome of Schistosoma mansoni, a parasitic flatworm. oup.com Small molecules capable of selectively binding to these G4 motifs, such as JG1057 and JG1352, have demonstrated potent activity against both the larval and adult stages of this parasite. oup.com

Compound/Ligand ClassParasiteObserved Activity
Oligostyrylbenzene Derivatives (1 and 2)Trypanosoma brucei, Leishmania majorSignificant antiparasitic activity. mdpi.com
Carbohydrate-conjugated Naphthalene Diimides (carb-NDIs)Trypanosoma bruceiPotent activity (nanomolar IC50) with high selectivity. acs.org
Stiff-stilbene LigandsTrypanosoma bruceiNanomolar toxicity with high selectivity. d-nb.info
Perylene-based Compound (3)Trypanosoma bruceiNanomolar inhibition with high selectivity. csic.es
JG1057, JG1352Schistosoma mansoniPotent activity against larval and adult stages. oup.com

Antibacterial Activity and Synergistic Effects

The targeting of G-quadruplexes represents a novel strategy for the development of antibiotics, particularly in the face of rising multidrug resistance. nih.gov G4-forming sequences have been identified in the genomes of various bacteria, where they are thought to play roles in essential processes like gene regulation and replication. oup.com

Oligostyrylbenzene (OSB) derivatives 1 and 2 have exhibited moderate biocidal effects against a range of both Gram-positive and Gram-negative bacterial strains. mdpi.com A significant finding was the synergistic antibacterial effect observed when these compounds were combined with conventional antibiotics, especially against Acinetobacter baumannii. mdpi.com This suggests their potential in addressing drug-resistant infections. mdpi.com

Naphthalene diimide (NDI) ligands have also been investigated for their antibacterial properties. acs.org One such compound, NDI-10, showed different mechanisms of action against Gram-positive and Gram-negative bacteria. acs.org For Gram-negative bacteria, its antimicrobial activity was significantly enhanced when co-incubated with a peptide, D-11, which likely facilitates its entry into the bacterial cell. acs.org

In a screen of G4-binding ligands against the hypervirulent and multidrug-resistant Staphylococcus aureus USA300, N-methyl mesoporphyrin IX (NMM) demonstrated the most potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 5 μM. nih.gov The mechanism of action was found to involve the repression of genes in the division cell wall (dcw) gene cluster, which is crucial for cell division and cell wall synthesis. nih.gov This was linked to the interaction of NMM with a G4 motif in the promoter of the mraZ gene, a key regulator of the dcw cluster. nih.gov

Another well-characterized G4 ligand, TMPyP4, was shown to stabilize G4 structures in Mycobacterium tuberculosis (Mtb), leading to the downregulation of genes responsible for virulence and survival, and consequently inhibiting Mtb growth. biorxiv.org Similarly, BRACO-19 was found to stabilize G4 sites in the promoters of essential genes in multi-drug resistant Klebsiella pneumoniae, decreasing their expression and inhibiting growth. biorxiv.org

Furthermore, a bis-anthracene derivative, An4 , was shown to enhance the activity of the antibiotic ciprofloxacin (B1669076) against Streptococcus pneumoniae. oup.com By stabilizing G4 structures within genes associated with antibiotic resistance, such as pmrA, this G4 ligand was able to reduce the MIC of ciprofloxacin, highlighting a strategy to combat drug resistance. oup.com

G4 Ligand/CompoundBacterial Strain(s)Key Findings
Oligostyrylbenzene Derivatives (1 and 2)Gram-positive and Gram-negative strains, including Acinetobacter baumanniiModerate antibacterial activity; Synergistic effect with traditional antibiotics against A. baumannii. mdpi.com
N-methyl mesoporphyrin IX (NMM)Staphylococcus aureus USA300Potent antibacterial activity (MIC 5 μM) by repressing cell division and cell wall synthesis genes. nih.gov
TMPyP4Mycobacterium tuberculosisInhibits growth by downregulating virulence and survival genes. biorxiv.org
BRACO-19Klebsiella pneumoniae (multi-drug resistant)Inhibits growth by decreasing expression of essential genes. biorxiv.org
Bis-anthracene Derivative (An4)Streptococcus pneumoniaeEnhances the activity of ciprofloxacin by stabilizing G4s in resistance-associated genes. oup.com

Modulation of Tumor Immune Microenvironment (Pre-clinical)

Recent pre-clinical studies have indicated that G-quadruplex ligands can modulate the tumor immune microenvironment (TME), suggesting a novel approach for cancer immunotherapy. nih.govmdpi.com The stabilization of G4 structures by these ligands can influence various oncogenic processes and also trigger immune responses against cancer cells. mdpi.com

One of the key mechanisms through which G4 ligands are thought to exert their immunomodulatory effects is by inducing DNA damage. mdpi.com This damage can lead to the activation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. mdpi.comfrontiersin.org Activation of this pathway results in the production of type I interferons and other inflammatory cytokines, which can promote an anti-tumor immune response. frontiersin.org G4 ligands such as pyridostatin and PhenDC3 have been shown to induce the formation of micronuclei and activate the cGAS-STING pathway in cancer cells. frontiersin.orgresearchgate.net Similarly, the G4 stabilizer CX-5461 can activate the cGAS-STING pathway, leading to IRF-3-mediated type I interferon expression. frontiersin.org

The G4 ligand TMPyP4 has been shown to increase the infiltration of immune cells into the TME. researchgate.net In pre-clinical mouse models, treatment with TMPyP4 led to a significant increase in the percentages of activated CD8+ T cells (expressing IFNγ, TNFα, and Perforin) within the tumor. researchgate.net This suggests that G4 ligands can enhance the effector functions of cytotoxic T lymphocytes, which are crucial for killing cancer cells.

By targeting G4s in the promoter regions of oncogenes, G4 ligands can inhibit their expression. mdpi.com This not only has a direct anti-proliferative effect on tumor cells but can also indirectly affect the TME. Furthermore, G4 ligands have been proposed to enhance the efficacy of immune checkpoint inhibitors by increasing tumor immunogenicity through the promotion of type I interferon responses. researchgate.net

The modulation of the TME by G4 ligands is a burgeoning area of research. These compounds have the potential to convert "cold" tumors, which are poorly infiltrated by immune cells and generally unresponsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response. frontiersin.org

G4 LigandPre-clinical Model/SystemObserved Immunomodulatory Effect
Pyridostatin, PhenDC3Human and mouse cancer cellsActivate the cGAS-STING pathway and innate immune gene expression. frontiersin.orgresearchgate.net
CX-5461Colorectal cancer cellsActivates the cGAS-STING pathway, leading to type I interferon expression. frontiersin.org
TMPyP4Mouse tumor models (MC38, CT26)Increases the percentage of activated (IFNγ+, TNFα+, Perforin+) CD8+ T cells in the TME. researchgate.net

Advanced Methodologies for G Quadruplex Ligand Research

Biophysical Techniques for G-quadruplex/Ligand Interaction Analysis

Biophysical methods provide quantitative and structural insights into the binding events between a ligand and its target G-quadruplex. nih.gov These techniques are crucial for the rational design and optimization of selective G-quadruplex-targeting agents. frontiersin.org

Circular Dichroism (CD) and CD-melting

Circular Dichroism (CD) spectroscopy is a fundamental technique used to characterize the topology of G-quadruplexes (e.g., parallel, antiparallel, or hybrid) based on their distinct spectral signatures. nih.govmdpi.com CD-melting experiments, which monitor the change in the CD signal with increasing temperature, are performed to determine the melting temperature (Tm) of a G-quadruplex. An increase in Tm upon addition of a ligand indicates stabilization of the G-quadruplex structure.

A thorough search for studies applying CD or CD-melting to analyze the interaction between Tilorone and G-quadruplex DNA did not yield specific experimental data, such as spectra or melting temperature shifts (ΔTm).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information about G-quadruplex-ligand complexes in solution, providing atomic-level details of the binding mode. nih.govresearchgate.net By monitoring changes in the chemical shifts of G-quadruplex imino protons upon ligand titration, binding sites can be identified. nih.govrsc.org

While a study on the DNA binding of Tilorone using NMR and calorimetry has been noted, its focus was on general DNA intercalation rather than specific G-quadruplex interactions. nih.gov Detailed NMR titration data for Tilorone with a specific G-quadruplex structure is not available in the reviewed literature.

Fluorescence Resonance Energy Transfer (FRET-melting and FRET-based kinetics)

FRET-based assays are powerful tools for high-throughput screening of G-quadruplex ligands. springernature.comnih.gov In a FRET-melting assay, a G-quadruplex-forming oligonucleotide is labeled with a donor-acceptor fluorophore pair. Ligand-induced stabilization leads to an increase in the melting temperature (ΔTm), which can be quantified. nih.gov A related method is the fluorescent intercalator displacement (FID) assay, where a ligand competes with a fluorescent probe that binds to the G-quadruplex, causing a measurable change in fluorescence. researchgate.net

One study was identified that utilized Tilorone in a Thiazole Orange (TO) displacement assay with a C-rich i-motif forming sequence (hTeloC). researchgate.net While not a G-quadruplex, this assay demonstrates a method that could be applied. The data showed Tilorone displacing the fluorescent probe, indicating a competitive binding interaction. However, quantitative kinetic or FRET-melting data for Tilorone with a G-quadruplex structure is not present in the available search results.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.gov From a single ITC experiment, it is possible to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.netwhiterose.ac.uk

No specific ITC data detailing the thermodynamic parameters of Tilorone binding to any G-quadruplex structure could be located in the public domain. A reference to a calorimetric study of Tilorone was found, but its context was general DNA intercalation, not G-quadruplex-specific binding. nih.gov

Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS)

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of binding kinetics and affinity. nih.gov It measures the association (ka) and dissociation (kd) rate constants of a ligand interacting with a G-quadruplex immobilized on a sensor chip. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the stoichiometry and binding affinity of non-covalent G-quadruplex-ligand complexes under conditions that preserve the native structure. nih.govuliege.bebiorxiv.org

No published studies were found that applied SPR or MS to characterize the interaction between Tilorone and G-quadruplex DNA.

Biochemical Assays for Functional Evaluation

Biochemical assays are essential to determine the functional consequences of a ligand binding to a G-quadruplex, particularly its effect on telomerase, an enzyme that is a key target in cancer therapy and is inhibited by the formation and stabilization of G-quadruplexes at telomeres. nih.govnih.gov The most common method is the Telomeric Repeat Amplification Protocol (TRAP) assay, which measures the inhibitory effect of a compound on telomerase activity. nih.govmdpi.com

While fluorenone derivatives analogous to Tilorone have been evaluated as telomerase inhibitors, researchgate.net specific data from a TRAP assay or other functional biochemical assays for Tilorone itself in the context of G-quadruplex stabilization is not available in the searched literature.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay is a widely utilized method for assessing telomerase activity. nih.gov However, its application in evaluating G-quadruplex ligands as telomerase inhibitors requires careful consideration due to potential artifacts. The TRAP assay is a two-step process: first, telomerase extends a substrate oligonucleotide, and second, the extension products are amplified by PCR. researchgate.net A critical point is that G-quadruplex ligands can inhibit the PCR amplification step itself, rather than the telomerase activity, leading to a misinterpretation of the results. pnas.orgresearchgate.net

This issue arises because the telomeric sequences produced during the telomerase extension step are prone to forming G-quadruplex structures, which can be stabilized by the ligand and subsequently inhibit the Taq polymerase used in the PCR amplification. pnas.orgnih.gov To address this, modified TRAP assays, sometimes referred to as TRAP-G4, have been developed to more accurately distinguish between direct telomerase inhibition and PCR inhibition. nih.gov These modified protocols often involve adding the G-quadruplex ligand after the initial telomerase extension step to specifically assess its effect on PCR amplification. pnas.org

For example, studies have shown that for some G-quadruplex ligands, the inhibitory concentration (IC50) values obtained from TRAP assays are significantly lower than those from direct telomerase assays, highlighting the contribution of PCR inhibition to the observed effect. pnas.org Therefore, while the TRAP assay can be a valuable tool, it is crucial to include appropriate controls to differentiate between the inhibition of telomerase and the inhibition of PCR amplification when studying G-quadruplex ligands. pnas.orgresearchgate.net

Direct Telomerase Assays

Direct telomerase assays, also known as primer extension assays, offer a more direct and unambiguous method for evaluating the inhibitory effects of G-quadruplex ligands on telomerase activity. pnas.orgnih.gov Unlike the TRAP assay, which involves a PCR amplification step, direct assays directly measure the extension of a primer by telomerase. researchgate.net This eliminates the potential artifact of PCR inhibition by G-quadruplex ligands. pnas.org

In a typical direct telomerase assay, a telomerase-containing cell extract is incubated with a telomeric DNA primer in the presence of radiolabeled nucleotides. researchgate.netnih.gov The extension of the primer by telomerase results in the incorporation of the radiolabeled nucleotides, and the products are then separated by gel electrophoresis and visualized by autoradiography. researchgate.netnih.gov The intensity of the resulting bands provides a direct measure of telomerase activity.

Studies comparing direct telomerase assays with TRAP assays have demonstrated that the IC50 values for G-quadruplex ligands are often significantly higher in direct assays. pnas.org This suggests that the potent inhibition observed in TRAP assays for some ligands may be largely due to PCR inhibition rather than direct telomerase inhibition. pnas.org For instance, the IC50 of the G-quadruplex ligand telomestatin (B1682999) was found to be approximately 1,500-fold higher in a direct assay compared to a TRAP assay. pnas.org

Competitive Dialysis and Gel Electrophoresis Mobility Shift Assays (GEL MSA)

Competitive Dialysis is a powerful technique for assessing the binding affinity and selectivity of ligands for various nucleic acid structures, including G-quadruplexes. scispace.comnih.govnih.gov This method involves dialyzing a solution containing the ligand against a series of chambers, each containing a different nucleic acid structure. nih.gov The amount of ligand that binds to each nucleic acid structure at equilibrium is then quantified, providing a measure of its relative affinity. nih.gov

This technique is particularly useful for screening large libraries of compounds to identify those that selectively bind to G-quadruplexes over other DNA or RNA structures, such as duplexes or triplexes. scispace.comnih.gov For example, competitive dialysis has been used to demonstrate that certain 9-aminoacridine (B1665356) derivatives exhibit a clear preference for G-quadruplex-forming sequences found in the promoter regions of oncogenes like c-myc and bcl-2, as well as the human telomeric sequence. scispace.com

Gel Electrophoresis Mobility Shift Assay (GMSA) , also known as a gel retardation assay, is a widely used method to study protein-DNA interactions and can be adapted to investigate ligand-G-quadruplex interactions. mdpi.comoup.comnih.gov The principle of this assay is that a DNA or RNA molecule will migrate more slowly through a polyacrylamide gel when it is bound by a protein or a small molecule ligand. nih.govspringernature.com

In the context of G-quadruplex research, GMSA can be used to determine the binding affinity of a ligand for a specific G-quadruplex structure. mdpi.com This is achieved by incubating a radiolabeled G-quadruplex-forming oligonucleotide with increasing concentrations of the ligand and then separating the bound and unbound species by electrophoresis. mdpi.com The resulting shift in the mobility of the oligonucleotide provides a quantitative measure of the binding affinity. mdpi.com This technique has been instrumental in characterizing the binding of various proteins and small molecules to G-quadruplex structures. mdpi.comacs.org

Cell-Based Assays for Biological Assessment

Cell-based assays are essential for evaluating the biological effects of G-quadruplex ligands in a more physiologically relevant context. These assays provide insights into how these ligands affect cancer cell viability, proliferation, cell cycle progression, and gene expression.

Cell Viability and Proliferation Assays (e.g., IC50 determination)

Cell viability and proliferation assays are fundamental for determining the cytotoxic effects of G-quadruplex ligands on cancer cells. oncotarget.comacs.org These assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a ligand required to inhibit cell growth by 50%. oncotarget.commdpi.com

A variety of methods are employed for these assays, including the MTT assay, which measures the metabolic activity of cells as an indicator of viability, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein. rsc.orgucl.ac.uk For example, the MTT assay has been used to demonstrate the dose-dependent cytotoxic effects of the G-quadruplex ligands AQ1 and AN6 in MCF7 and HGC27 human cancer cell lines. oncotarget.com Similarly, the cytotoxicity of a synthetic dendritic peptide that targets telomeric G4 DNA was evaluated using an MTT assay in HeLa and U2OS cancer cells. rsc.org

The IC50 values obtained from these assays are crucial for comparing the potency of different G-quadruplex ligands and for assessing their selectivity for cancer cells over normal cells. For instance, the G-quadruplex ligand QN-1 showed low IC50 values (0.7–0.9 µM) in various cancer cell lines, while having a higher IC50 (4.6 µM) in normal fibroblast cells, indicating a degree of cancer cell selectivity. mdpi.com

Table 1: IC50 Values of Various G-quadruplex Ligands in Different Cell Lines

Ligand Cell Line IC50 (µM) Assay Type
QN-1 Various cancer cell lines 0.7–0.9 Proliferation Assay
QN-1 Normal fibroblast cells 4.6 Proliferation Assay
Berberine (B55584) derivative 21 NCI cell line 4 MTT Assay
Carbazole-triazole 31 HCT116 colon cancer cells 2.1 Proliferation Assay
AQ1 HGC27 Lower than MCF7 Alamar Blue Cytotoxicity Test
AN6 HGC27 Lower than MCF7 Alamar Blue Cytotoxicity Test
Peptide 1 HeLa and U2OS cells ~1.0 MTT Assay
RHPS4 PFSK-1, DAOY, U87 cells Lower than KNS42, C6, Res196 Not specified

This table is generated from data found in the text. oncotarget.commdpi.comrsc.orgplos.org

Cell Cycle Distribution Analysis

G-quadruplex ligands can induce cell cycle arrest at different phases, and analyzing the cell cycle distribution is a key method to understand their mechanism of action. nih.govpnas.org Flow cytometry is the primary technique used for this analysis, where cells are stained with a fluorescent dye that binds to DNA, such as DAPI or propidium (B1200493) iodide. researchgate.net The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. researchgate.net

Studies have shown that different G-quadruplex ligands can cause cell cycle arrest at various checkpoints. For instance, the G-quadruplex ligand RHPS4 was found to induce an increase in the proportion of S-phase cells in medulloblastoma and high-grade glioma cells, while causing an accumulation of cells in the G1-phase in CNS primitive neuroectodermal tumor cells. plos.org Another G-quadruplex ligand, pyridostatin (B1662821) (PDS), has been shown to cause cell cycle arrest at the G2/M phase. pnas.org

The formation of G-quadruplex structures itself has been shown to be dependent on the cell cycle, with a preference for their formation during the S phase. researchgate.net This suggests that G-quadruplex ligands may exert their effects in a cell cycle-dependent manner. Cell cycle analysis provides crucial information on how these ligands interfere with the normal progression of cell division, which is a hallmark of cancer.

Gene Expression Profiling (e.g., RNA-seq)

Gene expression profiling techniques, particularly RNA sequencing (RNA-seq), have become invaluable for elucidating the global transcriptional effects of G-quadruplex ligands. nih.govunina.itresearchgate.net G-quadruplex forming sequences are prevalent in the promoter regions of many genes, including oncogenes, suggesting that ligands targeting these structures can modulate gene expression. nih.govmdpi.commdpi.com

RNA-seq allows for a comprehensive analysis of the entire transcriptome, revealing which genes are up- or down-regulated following treatment with a G-quadruplex ligand. nih.govunina.it For example, an RNA-seq study on HeLa cells treated with the G-quadruplex ligand pyridostatin revealed significant changes in the expression of genes involved in cellular energy production, lipid and nucleotide biosynthesis, and redox balance. unina.it Another study using RNA-seq in HT-1080 fibrosarcoma cells treated with the ligand PhenDC3 showed a striking 30-fold induction of heme oxidase 1, a key enzyme in heme degradation. nih.gov

By correlating the changes in gene expression with the presence of G-quadruplex motifs in the regulatory regions of those genes, researchers can identify the direct targets of the ligands and the downstream pathways they affect. researchgate.netbiorxiv.org This approach provides a systems-level understanding of the biological consequences of G-quadruplex stabilization and is crucial for the development of targeted cancer therapies.

Flow Cytometry for Cellular Uptake and Phenotypic Changes

Flow cytometry is a powerful technique for quantifying the cellular uptake of G-quadruplex (G4) ligands and assessing their impact on cellular phenotypes. This method allows for the rapid analysis of individual cells within a population, providing statistical data on fluorescence intensity, which can be correlated with the amount of internalized ligand or the status of cellular markers.

To study cellular uptake, G4 ligands can be inherently fluorescent or conjugated with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). rsc.org By incubating cells with the labeled ligand, flow cytometry can measure the increase in cellular fluorescence, thereby quantifying the efficiency of internalization. rsc.orgmdpi.com Studies have shown that the cellular uptake of ligands can vary significantly based on the ligand's chemical structure and the cell type. mdpi.com For instance, a comparison of oligostyrylbenzene derivatives revealed that active compounds were rapidly taken up by parasite and bacterial cells, with uptake rates exceeding 60% after one hour, whereas non-active derivatives showed minimal entry (below 8%). mdpi.com Similarly, the uptake of a fluorescently labelled G4-forming oligonucleotide (Luc-G4-16) in HeLa cells was shown to be concentration-dependent, with 67%, 86%, and 96% of cells being fluorescently labeled after 24 hours of incubation at concentrations of 120, 300, and 600 nM, respectively. rsc.org

Beyond simple uptake, flow cytometry is crucial for evaluating the phenotypic consequences of G4 ligand treatment. This includes analyzing changes in the cell cycle, induction of apoptosis, and the stabilization of G4 structures within the cell. nih.govmdpi.comoup.com For example, the G4-specific antibody BG4, combined with a fluorescent secondary antibody, can be used to quantify intracellular G4 structures. nih.govmdpi.com This "BG-flow" method has been used to demonstrate that G4-stabilizing ligands like Pyridostatin (PDS) increase the BG4 signal, confirming their mechanism of action. nih.gov In THP-1 cells treated with PDS, G4 levels were observed to be highest during the G2 phase of the cell cycle. nih.gov Furthermore, G4 ligands have been shown to induce cell cycle arrest and apoptosis. mdpi.comoup.com Treatment of MDA-MB231 breast cancer cells with the G4 ligand BRACO-19 led to an increase in G4 structures in the subG0/G1 phase, a decrease in the G1 phase population, and an enhancement of the G2/M phase. mdpi.com

Table 1: Example of Flow Cytometry Data for G4 Ligand Cellular Uptake

Ligand/ConstructCell LineConcentrationIncubation Time% Positive Cells
Luc-G4-16HeLa120 nM24 h67%
Luc-G4-16HeLa300 nM24 h86%
Luc-G4-16HeLa600 nM24 h96%
Oligostyrylbenzene 1T. brucei5 µM1 h>60%
Oligostyrylbenzene 3T. brucei5 µM1 h<8%

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for the discovery and rational design of G-quadruplex ligands. These methods allow for the high-throughput screening of vast chemical libraries and provide detailed, atomistic insights into the mechanisms of ligand-G4 recognition and binding.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target receptor. nih.gov In G4 research, docking is widely applied to predict the three-dimensional structures of G4-ligand complexes on a large scale and to perform virtual screening of compound libraries to identify potential new binders. nih.govnih.gov The process involves sampling a multitude of possible binding poses of the ligand within the binding sites of the G4 structure, which are typically the planar faces of the external G-tetrads or the grooves. nih.gov

A critical component of molecular docking is the scoring function, an algorithm used to rank the generated poses by estimating the binding affinity. mdpi.com However, G4-DNA presents unique challenges for standard scoring functions, which are often optimized for protein-ligand interactions. nih.gov The binding sites on G4s are characterized by large, planar, nonpolar surfaces where π-π stacking interactions are dominant, with fewer opportunities for hydrogen bonding compared to typical protein pockets. nih.gov

Systematic evaluations of common docking programs like AutoDock Vina, DOCK 6, Glide, and RxDock have been performed to assess their accuracy for G4-ligand systems. nih.govnih.gov One such study, using the c-MYC G-quadruplex as a model, found considerable differences in performance among the programs, with DOCK 6 showing better results. nih.govnih.gov The accuracy of these programs is often limited by the scoring functions, highlighting the need for their careful application and the potential benefit of developing G4-specific scoring functions. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of G4-ligand interactions, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can be used to assess the stability of docked poses, characterize conformational changes in both the ligand and the G4 upon binding, and understand the role of solvent and ions. nih.govrjeid.com These simulations have been instrumental in studying the binding mechanisms of various ligands, including natural compounds like berberine and synthetic pyrimidine (B1678525) derivatives, to human telomeric G4-DNA. rjeid.compnas.org

Enhanced sampling techniques like metadynamics are particularly powerful for exploring the free energy landscape of ligand binding. rsc.orgnih.gov Metadynamics simulations can overcome the limitations of conventional MD by accelerating the exploration of conformational space, allowing for the calculation of binding free energies and the identification of transition states and intermediate binding sites. rsc.orgnih.gov For example, funnel-metadynamics (FM) has been successfully used to elucidate the binding mechanism of the anticancer alkaloid berberine to a human telomeric G4, providing an accurate estimate of the absolute binding free energy that was validated by experimental assays. nih.gov These advanced simulation methods are crucial for understanding not just where a ligand binds, but how it binds, and what effect it has on the G4's structure and dynamics. rsc.orgnih.gov

Table 2: Applications of MD and Metadynamics in G4-Ligand Research

MethodG4 TargetLigand(s)Key Findings
MD & MetadynamicsHuman Telomeric DNAStiff-stilbene seriesPredicted various binding mechanisms and effects on G4 structure, which correlated well with experimental data. rsc.orgnih.gov
Funnel-MetadynamicsHuman Telomeric DNABerberineElucidated the binding mechanism, identified intermediate pre-binding sites, and calculated a binding free energy of -10.3 ± 0.5 kcal/mol. nih.gov
MD & WT-MetaDHuman Telomeric DNAThioflavin T (ThT)Identified end-stacking and sandwich binding modes driven by π–π interactions; confirmed that parallel conformations have higher binding affinities for ThT. acs.org
MD Simulationc-MYC G-quadruplexChelerythrine-like alkaloidsEstablished the structural integrity of the ligand-G4 complexes and conformational behavior upon binding. researchgate.net

In Silico Screening for Novel Ligand Scaffolds

In silico or virtual screening is a cost-effective strategy for identifying novel G-quadruplex ligand scaffolds from large chemical databases. nih.govacs.org This approach leverages computational power to rapidly evaluate thousands to millions of compounds, prioritizing a smaller, more manageable number for subsequent experimental validation. mdpi.comnih.gov The screening process can be either structure-based or ligand-based.

Structure-based virtual screening relies on molecular docking of library compounds into the three-dimensional structure of a target G4, such as the one in the c-MYC promoter. nih.govresearchgate.net Ligand-based methods, conversely, use the chemical features of known active ligands to build a model (a pharmacophore) to search for new molecules with similar properties. mdpi.comacs.org Often, a hybrid approach combining both methods is employed to increase the chances of success. mdpi.com For instance, a workflow might start with a pharmacophore-based search to filter a large database, followed by structure-based docking of the hits to refine the selection. researchgate.netacs.org This strategy was successfully used to identify three novel compounds that stabilize the c-MYC G-quadruplex from a library of 560,000 molecules. researchgate.net Such studies demonstrate the power of in silico screening to discover structurally novel and potent G4-stabilizing agents that can serve as lead candidates for therapeutic development. acs.org

Future Directions and Research Perspectives for G Quadruplex Ligand 1 and G4 Ligands

Development of G-quadruplex Ligands with Enhanced Selectivity for Specific G-quadruplex Targets

A major hurdle in the development of G4 ligands as therapeutic agents is achieving selectivity. The human genome contains over 700,000 potential G4-forming sequences, and most current ligands lack the ability to discriminate between different G4 structures. biorxiv.orgrsc.org This lack of selectivity can lead to off-target effects and reduced therapeutic efficacy. mdpi.com

Future research must focus on designing ligands with high selectivity for a single G4 structure or a specific subset of G4s. biorxiv.orgresearchgate.net This can be achieved by developing ligands that recognize and bind to unique features of a target G4, such as its specific topology, loop conformations, or flanking sequences. biorxiv.orgmdpi.com An alternative strategy involves targeting higher-order G4 structures, which are formed by the stacking of multiple G4 units. researchgate.net The development of such selective ligands is crucial for their application in targeted therapies. rsc.orgresearcher.lifenih.gov

Rational Design of Ligands for Modulating Specific G-quadruplex Topologies

G-quadruplexes exhibit significant structural diversity, adopting various topologies (e.g., parallel, antiparallel, hybrid) depending on the sequence and environmental conditions. biorxiv.orgreading.ac.uk The rational design of ligands that can selectively bind to and modulate specific G4 topologies is a critical area of future research. mdpi.comnih.gov

Understanding the structure-activity relationships of G4 ligands is essential for designing compounds with optimized shape, charge, and hydrogen-bonding properties for specific G4 topologies. mdpi.com For instance, incorporating specific chemical modifications, such as using 8-Br-guanosine analogs, can manipulate the folding and stability of G4 conformers, allowing for targeted changes in topology. cern.ch This approach could lead to the development of ligands that not only bind to a specific G4 but also induce a desired conformational change, thereby modulating its biological function.

Elucidating the Full Spectrum of G-quadruplex Ligand 1 Cellular Targets and Pathways

While the primary targets of G4 ligands are presumed to be G4 structures in DNA and RNA, a complete understanding of their cellular interactions is still lacking. unina.itnih.gov G4 ligands can have pleiotropic effects, affecting numerous genes and cellular pathways either directly or indirectly. researchgate.net Recent evidence suggests that some G4 ligands can accumulate in cellular organelles like lysosomes and mitochondria, indicating that their biological effects may extend beyond nucleic acid interactions. bohrium.comnih.gov

Future research should aim to identify the complete set of cellular targets for specific G4 ligands. bohrium.com This includes not only identifying all the G4 structures a ligand binds to but also characterizing its interactions with other cellular components. nih.gov A thorough understanding of a ligand's cellular targets and the pathways it modulates is essential for predicting its therapeutic effects and potential side effects. unina.itnih.gov

Integration of Multi-omics Approaches for Comprehensive Mechanism of Action Studies

To gain a comprehensive understanding of how G4 ligands exert their biological effects, it is crucial to integrate multi-omics approaches. unina.itnih.gov This involves combining data from transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels) to create a holistic view of the cellular response to a G4 ligand. unina.itnih.gov

For example, a multi-omics study on the G4-binding agents berberine (B55584), pyridostatin (B1662821), and RHPS4 revealed distinct cellular responses. unina.itnih.gov While berberine had minimal effects, pyridostatin significantly altered cellular energy production and redox balance, and RHPS4 selectively disrupted mitochondrial activity. unina.itnih.gov Such studies are invaluable for elucidating the complex mechanisms of action of G4 ligands and can help in the development of more effective and targeted therapies. unina.itnih.govrsc.org

Exploration of G-quadruplex Ligands in Combination Therapies in Pre-clinical Settings

The use of G4 ligands in combination with other anticancer drugs represents a promising therapeutic strategy. mdpi.comnih.govaacrjournals.org Synergistic interactions have been observed between G4 ligands and conventional chemotherapeutics. For instance, the G4 ligand RHPS4 has been shown to potentiate the antitumor activity of camptothecins in preclinical models. nih.govaacrjournals.org Similarly, the G4 ligand EMICORON exhibits enhanced antitumoral activity when used in combination with other chemotherapeutic agents. nih.gov

Future preclinical studies should systematically explore the potential of combining G4 ligands with a wide range of other anticancer therapies, including chemotherapy, targeted therapy, and immunotherapy. mdpi.comresearchgate.net Identifying effective drug combinations could lead to improved treatment outcomes and help overcome drug resistance. mdpi.com

Advancements in Delivery Systems for G-quadruplex Ligands

A significant challenge in the clinical development of G4 ligands is their delivery to target cells and tissues. mdpi.com Many G4 ligands suffer from poor bioavailability and a narrow therapeutic window. mdpi.comresearchgate.net To address these issues, novel drug delivery systems are being developed.

These include nanoparticle-based systems, such as liposomal formulations, which can improve the solubility and tumor-targeting of G4 ligands. mdpi.com Another approach involves conjugating G4 ligands to targeting moieties, such as the cyclic RGD peptide, to achieve selective delivery to cancer cells overexpressing specific receptors. researchgate.net The development of effective and selective drug delivery systems is crucial for maximizing the therapeutic potential of G4 ligands while minimizing their side effects. csic.es

High-Throughput Screening and Computational Methods for Novel G-quadruplex Ligand Discovery

The discovery of new and potent G4 ligands relies heavily on high-throughput screening (HTS) and computational methods. springernature.comnih.govresearchgate.netnih.gov FRET-based assays are particularly well-suited for HTS, providing a rapid and sensitive method for identifying compounds that bind to and stabilize G4 structures. springernature.comnih.govresearchgate.netnih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design and virtual screening of G4 ligands. uliege.bevt.eduacs.orguco.estandfonline.com These methods can predict the binding modes of ligands to G4 structures and help in the identification of novel chemical scaffolds. vt.eduacs.org More recently, machine learning-based workflows are being developed to predict the G4 binding affinity of small molecules, further accelerating the discovery of new G4-targeted drugs. biorxiv.org The continued development and application of these HTS and computational tools will be instrumental in expanding the chemical space of G4 ligands and identifying promising candidates for further development. mdpi.com

Understanding G-quadruplex Dynamics and Ligand Interactions in Living Cells

The study of G-quadruplexes (G4s) within the complex environment of a living cell presents a significant but crucial challenge for therapeutic development. While biophysical methods like circular dichroism and nuclear magnetic resonance (NMR) are effective for characterizing G4 structures in vitro, understanding how a specific compound like This compound interacts with these dynamic structures in a cellular context is paramount. nih.govrsc.org Future research is increasingly focused on developing and refining techniques that can visualize and quantify these interactions in real-time, providing a clearer picture of a ligand's mechanism of action under physiologically relevant conditions. rsc.orgrsc.org

A primary obstacle is the transient and polymorphic nature of G4 structures themselves. mdpi.com Their formation and stability are dynamically controlled by the cell's physiological state, including processes like transcription and replication. rsc.orgrsc.org The introduction of a G4-stabilizing ligand adds another layer of complexity. Therefore, a key future direction is to move beyond static snapshots and observe the folding, unfolding, and conformational changes of G4s as they happen in response to both cellular processes and ligand binding. nih.govrsc.org

Advanced imaging techniques are at the forefront of this endeavor. While many early fluorescent probes for G4s were limited by their reliance on fluorescence intensity—which can be confounded by local probe concentration—newer methods offer more robust quantification. acs.orgresearchgate.net

Key future directions and advanced methodologies include:

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM has emerged as a powerful tool for the direct and quantitative imaging of G4s in living cells. acs.orgresearchgate.netnih.govresearchgate.net This technique measures the decay time of a fluorophore, which changes when it binds to a specific structure like a G4. This method is less sensitive to probe concentration and can distinguish between G4-bound and unbound states. acs.org For a compound like This compound , developing a fluorescently tagged version compatible with FLIM would allow researchers to precisely map its location and quantify its binding to G4 structures within the nucleus and other cellular compartments. researchgate.net

Single-Molecule Imaging: Visualizing individual G4 structures and their interaction with single ligand molecules offers the highest resolution of these dynamic processes. cam.ac.uk Using highly specific fluorescent probes at very low, non-perturbing concentrations, researchers can track the binding and dissociation events of a ligand in real-time. whiterose.ac.uk This approach has revealed that G4s fluctuate between folded and unfolded states over minutes and that this dynamic is dependent on the cell cycle. cam.ac.ukwhiterose.ac.uk Applying this to This compound would provide unparalleled insight into its binding kinetics and how it might alter the natural equilibrium of G4 folding. whiterose.ac.uk

In-Cell NMR Spectroscopy: While technically challenging, in-cell NMR provides atomic-level structural information about biomolecules directly inside living cells. rsc.orgrsc.org This method has been successfully used to confirm the formation of G4 structures within Xenopus laevis oocytes and to observe how the intracellular environment selects for a specific conformation. rsc.orgrsc.org Crucially, it has also been demonstrated that the binding of specific ligands to G4s can be monitored with high resolution using this technique. rsc.org This opens the door to understanding precisely how This compound engages with its target G4 structure in a crowded and complex cellular milieu, revealing details that are impossible to capture with other methods.

Combined Approaches: The most comprehensive understanding will likely come from integrating multiple techniques. For instance, combining live-cell imaging with next-generation sequencing (like G4-ChIP-seq) can correlate the dynamic behavior of G4-ligand interactions with effects on gene expression across the genome. nih.gov Similarly, using photocrosslinking probes based on a ligand's core structure can identify the proteins that interact with the G4-ligand complex in living cells, revealing downstream functional consequences. nih.gov

The ultimate goal is to build a dynamic, four-dimensional map of how a ligand such as This compound finds and binds its G4 target, how this interaction influences the G4's stability and conformation, and what the resulting impact is on cellular processes like transcription, replication, and DNA repair. rsc.orgelifesciences.org Achieving this level of understanding is essential for the rational design of next-generation G4 ligands with improved selectivity and therapeutic efficacy. nih.govacs.org

Q & A

Q. What experimental methods are commonly used to study the interaction between G-quadruplex ligand 1 and DNA structures?

Researchers employ biophysical techniques such as surface plasmon resonance (SPR) for real-time binding affinity measurements, circular dichroism (CD) to monitor structural changes, and fluorescence correlation spectroscopy (FCS) to quantify binding kinetics at the single-molecule level . Thermodynamic stability is assessed via UV-melting assays , while NMR spectroscopy and molecular docking provide atomic-resolution insights into ligand-G4 interactions . For mechanical stability, nanopore-based single-molecule analysis can track ligand-induced changes in G4 unfolding .

Q. How does this compound regulate gene expression, such as c-MYC repression?

Ligand 1 stabilizes G-quadruplex structures in promoter regions (e.g., the nuclease hypersensitivity element III1 of c-MYC), inhibiting transcriptional activation. Experimental validation includes promoter-reporter assays to measure transcriptional activity and ChIP-seq to confirm reduced RNA polymerase II recruitment. Mutagenesis of G4-forming sequences (e.g., G→A transitions) coupled with qRT-PCR further establishes the ligand’s role in suppressing oncogene expression .

Q. What criteria determine the "drug-likeness" of G-quadruplex ligands like ligand 1?

Lipinski’s Rule of Five is applied to predict bioavailability: molecular weight <500, logP <5, <5 hydrogen-bond donors, and <10 acceptors. Tools like G4LDB filter ligands based on these properties and provide cheminformatic data (e.g., logP, rotatable bonds) to prioritize candidates for in vitro testing .

Advanced Research Questions

Q. How can contradictory data on ligand binding modes (e.g., groove vs. end-stacking) be resolved?

Q. What strategies improve ligand specificity for intended G-quadruplex targets (e.g., c-MYC vs. telomeric sequences)?

Rational design leverages:

  • Scaffold optimization : Diarylurea derivatives with cationic side chains enhance groove binding and selectivity for parallel G4 topologies .
  • Dynamic combinatorial chemistry : Libraries screened against specific G4 structures (e.g., c-MYC promoter) under varying ionic conditions (K<sup>+</sup> vs. Na<sup>+</sup>) .
  • Homology modeling : Predicts ligand compatibility with unresolved G4 targets by extrapolating from known structures in databases like G4LDB .

Q. How do environmental factors (pH, ionic strength) influence ligand efficacy?

  • pH-dependent studies : For ligands targeting G4/i-motif duplexes (e.g., SMARCA4 promoter), CD and UV spectroscopy under pH gradients (4.0–7.4) reveal ligand-induced stabilization of one structure over another .
  • Ion competition assays : SPR or ITC with increasing K<sup>+</sup>/Na<sup>+</sup> concentrations quantify ligand resistance to cation-driven G4 destabilization .

Q. What emerging computational tools aid in ligand design and validation?

  • Funnel-metadynamics (FM) : Predicts binding free energies and pathways with <5% error compared to experimental ΔG values .
  • G4LDB’s online docking module : Screens ligand libraries against 28 experimentally validated G4 structures, prioritizing candidates for synthesis .
  • Machine learning models : Trained on G4LDB’s 4,000+ activity records to predict ligand-G4 binding affinities .

Methodological Considerations

Q. How can researchers validate G-quadruplex formation and ligand interaction in vitro?

A standardized validation pipeline includes:

  • G4Hunter algorithm : Scores sequences for G4-forming potential, with thresholds ≥1.7 minimizing false positives .
  • Multi-method structural confirmation : CD for topology, IDS (iodine-induced staining) for polymorphism, and ligand light-up assays (e.g., thioflavin T fluorescence) .
  • Competitive FRET assays : Compare ligand-induced G4 stabilization against duplex DNA to assess selectivity .

Q. What biophysical insights explain ligand-induced mechanical anisotropy in G-quadruplexes?

Single-molecule force spectroscopy reveals that ligand binding strengthens the G-tetrad core but weakens loop regions, creating directional mechanical stability. For example, telomestatin derivatives increase resistance to 3ʹ→5ʹ polymerase-driven unfolding, mimicking replication stress. This "squeezed balloon effect" is quantified via atomic force microscopy (AFM) or magnetic tweezers .

Data Integration and Resources

Q. How can researchers leverage the G4LDB database for ligand discovery?

G4LDB provides:

  • Cheminformatic filters : 800+ ligands screened by Lipinski’s rules, logP, and binding constants (Kd) .
  • Activity records : Links to telomerase inhibition (TRAP assays), antiproliferative IC50 values, and clinical trial data (e.g., quarfloxin) .
  • Custom queries : Search by ligand name (e.g., BRACO-19), target gene (e.g., c-MYC), or structural motifs (e.g., porphyrin derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.